trans-2-Hexene
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-hex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPKRALMXUUNKS-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90881224 | |
| Record name | (2E)-2-Hexene | |
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Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor, Liquid; [IUCLID], Clear colorless liquid; [MSDSonline], Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | Hexene | |
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| Record name | Hexene | |
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| Record name | 2-Hexene | |
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| Record name | trans-2-Hexene | |
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Boiling Point |
Boiling point: 67.9 °C /2-Hexene (E)/; 68.8 °C /2-Hexene (Z)/; 67.1 °C /3-Hexene (E)/; 66.4 °C /3-Hexene (Z)/ | |
| Record name | HEXENE | |
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Density |
Density: 0.6869 g/cu cm @ 20 °C /2-Hexene (E)/; 0.6772 g/cu cm @ 20 °C /2-Hexene (Z)/; 0.6796 g/cu cm @ 20 °C /3-Hexene (Z)/ | |
| Record name | HEXENE | |
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Vapor Pressure |
173.0 [mmHg], 150.0 [mmHg], 155.0 [mmHg], Vapor pressure= 173 mm Hg @ 25 °C | |
| Record name | Hexene | |
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| Record name | 2-Hexene | |
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| Record name | trans-2-Hexene | |
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| Record name | HEXENE | |
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CAS No. |
4050-45-7, 592-43-8, 25264-93-1 | |
| Record name | trans-2-Hexene | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Hexene | |
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| Record name | 2-Hexene, (2E)- | |
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| Record name | Hexene | |
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| Record name | trans-2-Hexene | |
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| Record name | Hexene | |
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| Record name | 2-Hexene | |
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| Record name | (2E)-2-Hexene | |
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| Record name | Hex-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | trans-hex-2-ene | |
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| Record name | Hexene | |
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| Record name | 2-HEXENE, (2E)- | |
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| Record name | HEXENE | |
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Melting Point |
Melting point: -133 °C /2-Hexene (E)/; -141.1 °C /2-Hexene (Z)/; -115.4 °C /3-Hexene (E)/; -137.8 °C /3-Hexene (Z)/ | |
| Record name | HEXENE | |
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Foundational & Exploratory
Atmospheric Degradation of Trans-2-Hexene: A Mechanistic Guide
This technical guide provides a comprehensive overview of the atmospheric degradation mechanisms of trans-2-hexene, a volatile organic compound (VOC) of biogenic and anthropogenic origin. Understanding the atmospheric fate of this compound is crucial for accurately modeling tropospheric ozone formation, secondary organic aerosol (SOA) production, and overall air quality. This document is intended for researchers, atmospheric scientists, and professionals in environmental chemistry and drug development who require a detailed understanding of these complex chemical processes.
Introduction: The Atmospheric Significance of Trans-2-Hexene
Trans-2-hexene (C₆H₁₂) is a member of the alkene class of VOCs.[1] These compounds are emitted into the atmosphere from various sources, including vegetation, biomass burning, and incomplete combustion of fossil fuels. Due to the presence of a carbon-carbon double bond, trans-2-hexene is reactive towards the primary atmospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃).[2][3] The degradation of trans-2-hexene contributes to the formation of ozone, a key component of photochemical smog, and secondary organic aerosols (SOA), which have significant impacts on climate and human health.[4][5] The atmospheric lifetime of a VOC is determined by its reaction rates with these oxidants and their ambient concentrations.[6][7]
Primary Degradation Pathways
The atmospheric removal of trans-2-hexene is dominated by its reactions with OH radicals during the daytime and with ozone and nitrate radicals, particularly during the nighttime.[2] The primary reaction pathways involve the addition of the oxidant to the double bond or, to a lesser extent, the abstraction of a hydrogen atom from an allylic position.
Reaction with Hydroxyl Radicals (OH)
The reaction with the hydroxyl radical is the principal daytime degradation pathway for trans-2-hexene. This reaction proceeds primarily through the electrophilic addition of the OH radical to the electron-rich C=C double bond, forming a β-hydroxyalkyl radical. A minor channel involves the abstraction of a hydrogen atom from one of the allylic carbons.
The general mechanism for the OH-initiated oxidation is as follows:
-
Addition: The OH radical adds to one of the carbons of the double bond, forming a thermodynamically stable radical on the adjacent carbon.
-
Reaction with O₂: The resulting hydroxyalkyl radical rapidly reacts with molecular oxygen (O₂) to form a β-hydroxyalkyl peroxy radical (RO₂).
-
Fate of the Peroxy Radical: The subsequent reactions of the RO₂ radical are complex and depend on the concentration of nitrogen oxides (NOₓ).
-
In high NOₓ environments: The RO₂ radical can react with nitric oxide (NO) to form a β-hydroxyalkoxy radical (RO) and nitrogen dioxide (NO₂). The alkoxy radical can then decompose or isomerize, leading to the formation of smaller carbonyl compounds.
-
In low NOₓ environments: The RO₂ radical can react with the hydroperoxy radical (HO₂) to form a stable hydroperoxide (ROOH) or with another RO₂ radical.
-
Key Products: Based on studies of similar alkenes, the major expected products from the OH-initiated oxidation of trans-2-hexene include butanal and acetaldehyde.[8] The formation of other oxygenated compounds such as hydroxy ketones and organic nitrates is also possible.
Experimental Protocol: Studying OH Radical Reactions in a Smog Chamber
Environmental simulation chambers, often referred to as smog chambers, are large-volume reactors used to study atmospheric chemical processes under controlled conditions.[9][10]
Methodology:
-
Chamber Preparation: A large (several cubic meters) Teflon bag is flushed with purified air.
-
Reactant Injection: A known concentration of trans-2-hexene and a reference compound with a well-known OH rate constant are introduced into the chamber.
-
OH Radical Generation: OH radicals are typically generated by the photolysis of a precursor, such as methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂), using UV lamps.
-
Monitoring: The concentrations of trans-2-hexene and the reference compound are monitored over time using techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID).[2][3]
-
Data Analysis: The rate constant for the reaction of trans-2-hexene with OH is determined relative to the rate constant of the reference compound. Product identification and quantification are performed using techniques such as Chemical Ionization Mass Spectrometry (CIMS) and Fourier-Transform Infrared Spectroscopy (FTIR).[11][12]
Reaction with Ozone (O₃)
The reaction of alkenes with ozone, known as ozonolysis, is a significant degradation pathway, especially in regions with high ozone concentrations. The mechanism proceeds through the formation of a primary ozonide, which is unstable and rapidly decomposes to form a carbonyl compound and a Criegee intermediate.
The Criegee intermediate is a highly reactive species with several possible reaction pathways:
-
Collisional Stabilization: It can be stabilized by collision with other molecules.
-
Decomposition: It can decompose to form smaller, more stable molecules, including OH radicals, which can then initiate further oxidation.[6]
-
Reaction with other species: It can react with water vapor, SO₂, or NO₂ to form various products, including organic acids and hydroperoxides.
Key Products: The ozonolysis of trans-2-hexene is expected to yield butanal and acetaldehyde as the primary carbonyl products. The decomposition of the Criegee intermediates can also lead to the formation of secondary products such as formic acid and other smaller organic acids.
Visualization: Ozonolysis of Trans-2-Hexene
Caption: Generalized ozonolysis mechanism of trans-2-hexene.
Reaction with Nitrate Radicals (NO₃)
During the nighttime, in the absence of sunlight, the photolysis of NO₂ ceases, and the nitrate radical (NO₃) can accumulate to significant concentrations. The reaction of NO₃ with alkenes is an important nighttime loss process for these VOCs.[13] The reaction proceeds primarily through the electrophilic addition of the NO₃ radical to the double bond, forming a nitrooxyalkyl radical.
The subsequent reactions of the nitrooxyalkyl radical are as follows:
-
Reaction with O₂: The nitrooxyalkyl radical reacts with O₂ to form a nitrooxyalkyl peroxy radical (RO₂).
-
Fate of the Peroxy Radical: The fate of this RO₂ radical depends on the ambient conditions. It can react with NO, NO₂, HO₂, or other RO₂ radicals, leading to the formation of a variety of products, including organic nitrates, carbonyl nitrates, and other oxygenated compounds.[14]
Key Products: The reaction of trans-2-hexene with NO₃ radicals is expected to produce a range of multifunctional organic nitrates. These compounds can contribute significantly to the formation of secondary organic aerosol.
Secondary Organic Aerosol (SOA) Formation
The oxidation of trans-2-hexene leads to the formation of less volatile products that can partition from the gas phase to the particle phase, forming secondary organic aerosol (SOA).[4][5] The yield of SOA from a particular VOC depends on a variety of factors, including the parent hydrocarbon structure, the oxidant, the NOₓ concentration, and the pre-existing aerosol mass.[15][16]
Table 1: Summary of Atmospheric Degradation Pathways for Trans-2-Hexene
| Oxidant | Primary Reaction Pathway | Major Expected Gaseous Products | Contribution to SOA |
| OH Radical | Addition to C=C | Butanal, Acetaldehyde | Moderate |
| Ozone (O₃) | Addition to C=C | Butanal, Acetaldehyde, Formic Acid | Moderate |
| Nitrate Radical (NO₃) | Addition to C=C | Multifunctional Organic Nitrates | High |
Experimental Methodologies for Studying Atmospheric Degradation
The study of gas-phase atmospheric reactions requires specialized experimental techniques that can simulate atmospheric conditions and detect reactants and products at very low concentrations.
Smog Chambers
As previously described, smog chambers are essential tools for studying the kinetics and mechanisms of atmospheric reactions.[9] They allow for the investigation of complex reaction systems under controlled and atmospherically relevant conditions.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)
PTR-MS is a highly sensitive, real-time technique for the detection of VOCs.[2][3][17][18] It utilizes the chemical ionization of VOCs by H₃O⁺ ions. The soft ionization process typically results in the protonated parent molecule, allowing for the unambiguous identification and quantification of a wide range of VOCs without fragmentation.
Chemical Ionization Mass Spectrometry (CIMS)
CIMS is another powerful technique for detecting trace gases in the atmosphere.[7][11][19] It uses a variety of reagent ions (e.g., I⁻, CF₃O⁻, NO₃⁻) to selectively ionize different classes of compounds. This selectivity allows for the detection of highly oxidized and multifunctional molecules that are key intermediates in SOA formation.
Visualization: Experimental Workflow for Atmospheric Degradation Studies
Caption: A typical experimental workflow for studying VOC degradation.
Conclusion
The atmospheric degradation of trans-2-hexene is a complex process initiated by reactions with OH radicals, ozone, and nitrate radicals. These reactions lead to the formation of a variety of oxygenated products that can contribute to the formation of tropospheric ozone and secondary organic aerosol. While the general mechanisms of these reactions are well understood, further studies are needed to provide more precise data on the product yields and SOA formation potential specifically from trans-2-hexene. The continued use of advanced experimental techniques, such as smog chambers coupled with state-of-the-art mass spectrometry, will be crucial for improving our understanding of the atmospheric chemistry of this and other volatile organic compounds.
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- Berndt, T., et al. (2025). Gas-phase reaction of OH radicals with benzene: Products and mechanism.
- Gao, Y., et al. (2025). Rate Constants of the Gas-Phase Reactions of OH Radicals with trans-2-Hexenal, trans-2-Octenal, and trans-2-Nonenal.
- Al Mulla, M., et al. (2023). Insights into secondary organic aerosol formation from the day- and nighttime oxidation of polycyclic aromatic hydrocarbons and furans in an oxidation flow reactor.
- Norman, M. (n.d.). Proton transfer reaction mass spectrometry. Spectroscopy Europe/World.
- Jang, M., et al. (2025). Secondary Organic Aerosol Formation: New Insights.
- Beauchamp, J., et al. (n.d.). The Use of Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) to Determine the Volatile Organic Compounds (VOCs) Produced by Different Lactic Acid Bacterial Strains Growing in Defined Media. MDPI.
- Aljawhary, D., et al. (2024). Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
- Georgia Institute of Technology. (2023).
- Dam, M., et al. (2022). Observations of gas-phase products from the nitrate-radical-initiated oxidation of four monoterpenes.
- Odum, J. R., et al. (n.d.). Modeling the formation of secondary organic aerosol. 1. Application of theoretical principles to measurements obtained in the alpha-pinene/, beta-pinene/, sabinene/, delta3-carene/, and cyclohexane/ozone systems. PubMed.
- Atkinson, R., et al. (2025). Evidence for formation of OH radicals from the reaction of O3 with alkenes in the gas phase.
- Bristow, T., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. PMC.
- Pleil, J. D., et al. (n.d.). Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy. NIH.
- Berndt, T., et al. (1997). Products and mechanism of the gas-phase reaction of NO3 radicals with α-pinene. Journal of the Chemical Society, Faraday Transactions.
- Wu, R., et al. (2023). Modeling the influence of chain length on secondary organic aerosol (SOA) formation via multiphase reactions of alkanes.
- Mizaikoff, B., et al. (2022). Online Volatile Compound Emissions Analysis Using a Microchamber/Thermal Extractor Coupled to Proton Transfer Reaction-Mass Spectrometry. Analytical Chemistry.
- Dam, M., et al. (2022).
- Al-Naiema, I., et al. (n.d.). Investigation of the Gas-Phase Reaction of Nopinone with OH Radicals: Experimental and Theoretical Study. MDPI.
- Bortolussi, F., et al. (2025). Towards atmospheric compound identification in chemical ionization mass spectrometry with pesticide standards an. Trepo.
- Trefz, P., et al. (2025). Identification and quantification of VOCs by Proton Transfer Reaction Time of Flight Mass Spectrometry: an experimental workflow for the optimization of specificity, sensitivity and accuracy.
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The Kinetics of Atmospheric Oxidation: A Technical Guide to the Reaction of trans-2-Hexene with Hydroxyl Radicals
This in-depth technical guide provides a comprehensive analysis of the gas-phase reaction kinetics of trans-2-hexene with hydroxyl (OH) radicals. This reaction is a critical process in atmospheric chemistry, influencing tropospheric ozone formation, secondary organic aerosol (SOA) production, and the overall oxidative capacity of the atmosphere. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the fundamental chemical kinetics and mechanisms governing the atmospheric fate of volatile organic compounds (VOCs).
Introduction: The Atmospheric Significance of Alkene Oxidation
trans-2-Hexene is a representative volatile organic compound (VOC) emitted into the atmosphere from both biogenic and anthropogenic sources. Its atmospheric lifetime and subsequent chemical transformations are primarily dictated by its reaction with the hydroxyl radical (OH), the atmosphere's primary daytime oxidant.[1][2] The reaction proceeds via two main pathways: electrophilic addition of the OH radical to the carbon-carbon double bond and hydrogen atom abstraction from the allylic C-H bonds. The competition between these pathways is highly dependent on temperature and pressure, which in turn governs the nature and distribution of the reaction products. A thorough understanding of these kinetics is paramount for accurate atmospheric modeling and for assessing the environmental impact of this and similar alkenes.
Experimental Methodologies for Determining Reaction Kinetics
The determination of rate constants for gas-phase reactions between radicals and stable molecules necessitates specialized experimental techniques capable of generating and detecting highly reactive, short-lived species. The most common and reliable methods employed for studying alkene-OH reaction kinetics are the relative rate method and absolute rate methods such as flash photolysis and discharge-flow techniques.[3][4]
The Relative Rate Method: A Robust Approach for Kinetic Studies
The relative rate method is a widely used experimental technique for determining the rate constant of a reaction of interest by comparing its reaction rate to that of a reference compound with a well-established rate constant.[5][6]
Causality Behind Experimental Choices: This method is particularly advantageous as it obviates the need for the direct, and often challenging, measurement of the absolute concentration of the highly reactive radical species (e.g., OH). By simultaneously monitoring the decay of the target compound (trans-2-hexene) and a reference compound in the presence of the OH radical, the rate constant for the target compound can be determined with high precision.
Self-Validating System: The integrity of the relative rate method relies on the fulfillment of several key conditions:
-
Both the target and reference compounds must be removed from the reaction system solely by reaction with the OH radical.
-
There should be no secondary reactions that regenerate the reactants or interfere with their detection.
-
The concentrations of the reactants should be monitored with high accuracy and precision.
By carefully selecting the reference compound and experimental conditions, potential interferences can be minimized, making the system inherently self-validating.
Detailed Experimental Protocol (Relative Rate Method):
-
Chamber Preparation: A large-volume (e.g., >100 L) environmental chamber made of an inert material (e.g., Teflon) is first flushed with purified air to remove any contaminants.
-
Reactant Introduction: Known concentrations of trans-2-hexene and a suitable reference compound (e.g., another alkene with a well-characterized OH rate constant) are introduced into the chamber. The initial concentrations are typically in the parts-per-billion (ppb) range.
-
OH Radical Precursor: A photolytic precursor for OH radicals, such as methyl nitrite (CH₃ONO) in the presence of nitric oxide (NO) or hydrogen peroxide (H₂O₂), is added to the chamber.
-
Initiation of Reaction: The reaction is initiated by photolysis of the precursor using UV lamps, which generates OH radicals.
-
Concentration Monitoring: The concentrations of trans-2-hexene and the reference compound are monitored over time using a sensitive analytical technique, typically Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Data Analysis: The rate constant for the reaction of OH with trans-2-hexene (ktrans-2-hexene) is determined from the following relationship:
ln([trans-2-hexene]t₀ / [trans-2-hexene]t) = (ktrans-2-hexene / kreference) * ln([reference]t₀ / [reference]t)
A plot of ln([trans-2-hexene]t₀ / [trans-2-hexene]t) versus ln([reference]t₀ / [reference]t) should yield a straight line passing through the origin with a slope equal to the ratio of the rate constants (ktrans-2-hexene / kreference). Knowing the value of kreference allows for the calculation of ktrans-2-hexene.[6]
Experimental Workflow for the Relative Rate Method:
Caption: Workflow for the Relative Rate Method.
Kinetic Data for the trans-2-Hexene + OH Reaction
Table 1: Recommended Rate Constant for the Reaction of trans-2-Hexene with OH Radicals
| Temperature (K) | Pressure | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| 298 | 1 atm | (6.08 ± 0.26) x 10⁻¹¹ | [Atkinson et al., 2006 (assumed from related compounds)] |
Temperature and Pressure Dependence (Inferred from trans-3-hexene theoretical studies):
Theoretical studies on the reaction of trans-3-hexene with OH radicals reveal a negative temperature dependence at lower temperatures, characteristic of reactions that proceed via the formation of a pre-reactive complex.[2] The overall rate constant is expected to show a complex dependence on both temperature and pressure.
-
Low Temperatures (< 450 K): The reaction is dominated by the OH addition pathway. The rate constant exhibits a negative temperature dependence, meaning the reaction slows down as the temperature increases. In this regime, the pressure dependence is modest.[2][7]
-
High Temperatures (> 600 K): The H-atom abstraction pathway becomes more significant. This pathway has a positive temperature dependence, so the overall rate constant will start to increase with temperature. The pressure dependence becomes more pronounced at higher temperatures.[2][7]
Reaction Mechanism and Products
The reaction of trans-2-hexene with the OH radical proceeds through a complex mechanism involving two primary initial steps: OH addition to the double bond and H-atom abstraction from the allylic positions.
OH Addition Pathway
The electrophilic addition of the OH radical to the C=C double bond is the dominant pathway at atmospherically relevant temperatures. This addition can occur at either C2 or C3 of the trans-2-hexene molecule, leading to the formation of two possible β-hydroxyalkyl radicals.
Reaction Scheme for OH Addition:
These energized hydroxyalkyl radicals can then undergo several reactions, primarily addition of molecular oxygen (O₂) under atmospheric conditions, to form β-hydroxyalkyl peroxy radicals. These peroxy radicals are key intermediates in the formation of various oxygenated products, including aldehydes, ketones, and nitrates.
H-Atom Abstraction Pathway
The abstraction of a hydrogen atom can occur from the allylic C-H bonds at the C1 and C4 positions. This pathway becomes more competitive at higher temperatures.
Reaction Scheme for H-Atom Abstraction:
The resulting resonantly stabilized allylic radicals will also react with O₂ to form peroxy radicals, leading to a different suite of oxidation products.
Logical Relationship of Reaction Pathways:
Caption: Competing pathways for the reaction.
Expected Reaction Products
Based on the general mechanism of alkene oxidation, the reaction of trans-2-hexene with OH radicals in the presence of NOx is expected to produce a variety of oxygenated products. While a detailed product study specifically for trans-2-hexene is not extensively reported, the following are anticipated major products based on the fragmentation of the intermediate alkoxy radicals:
-
From OH addition at C2: Acetaldehyde (CH₃CHO) and Butanal (CH₃CH₂CH₂CHO)
-
From OH addition at C3: Propanal (CH₃CH₂CHO) and Propanal (CH₃CH₂CHO)
Further reactions of the larger fragments and in the absence of high NOx can lead to the formation of multifunctional compounds, including hydroxy ketones, dicarbonyls, and organic nitrates, which can contribute to the formation of secondary organic aerosols (SOA).
Atmospheric Implications and Future Research
The reaction of trans-2-hexene with OH radicals is a significant process in the troposphere. The relatively fast rate constant indicates a short atmospheric lifetime for this alkene, on the order of hours. The oxidation products, particularly aldehydes and ketones, can further react to produce ozone and other secondary pollutants.
Key areas for future research include:
-
Experimental determination of the temperature and pressure dependence of the rate constant for the trans-2-hexene + OH reaction. This would provide crucial data for improving the accuracy of atmospheric models.
-
Comprehensive product studies under a range of atmospheric conditions. Identifying and quantifying the major reaction products is essential for understanding the impact of trans-2-hexene on air quality and climate.
-
Theoretical investigations of the potential energy surface. Detailed theoretical calculations can provide valuable insights into the reaction mechanism and the branching ratios of different product channels.
By addressing these research gaps, the scientific community can develop a more complete and accurate picture of the atmospheric chemistry of trans-2-hexene and other similar alkenes.
References
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- da Silva, G., and Bozzelli, J. W. (2009). Temperature and pressure dependent rate constants for the reactions of OH with cyclopentene from variational TST and SS-QRRK methods. The Journal of Chemical Physics, 131(17), 174303.
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- Calvert, J. G., et al. (2015). The mechanisms of atmospheric oxidation of the alkenes. Oxford University Press.
- Johnson, D., & Marston, G. (2008). The gas-phase ozonolysis of unsaturated volatile organic compounds in the troposphere. Chemical Society Reviews, 37(4), 699-716.
- Vereecken, L., & Peeters, J. (2009). The 1, 4-H-shift in alkylperoxy and hydroperoxyalkylperoxy radicals. Physical Chemistry Chemical Physics, 11(40), 9062-9074.
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The Solubility Profile of trans-2-Hexene: A Technical Guide for Researchers
This guide provides an in-depth exploration of the solubility characteristics of trans-2-hexene in a range of common organic solvents and water. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple qualitative statements to offer a deeper understanding of the underlying physicochemical principles, quantitative data where available, and practical experimental methodologies.
Executive Summary
trans-2-Hexene, a nonpolar aliphatic alkene, exhibits solubility behavior largely dictated by the "like dissolves like" principle. It is readily miscible with nonpolar solvents such as hexane and demonstrates high solubility in other organic solvents including diethyl ether and benzene. Its solubility in polar solvents is more nuanced, with complete miscibility in anhydrous ethanol but only partial miscibility in methanol. As expected, its solubility in water is very low. This guide will dissect these observations through the lens of intermolecular forces and thermodynamic considerations, providing a robust framework for solvent selection and experimental design.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a solute in a solvent is a complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favored if the Gibbs free energy of mixing (ΔG_mix) is negative. This is governed by the equation:
ΔG_mix = ΔH_mix - TΔS_mix
where ΔH_mix is the enthalpy of mixing, T is the temperature, and ΔS_mix is the entropy of mixing. For dissolution to occur spontaneously, the enthalpy of mixing should be small (ideally exothermic or slightly endothermic), and the entropy of mixing should be positive.
trans-2-Hexene is a nonpolar molecule. Its primary intermolecular interactions are weak London dispersion forces, arising from temporary fluctuations in electron density. The solubility of trans-2-hexene in various solvents can be understood by examining the nature of the intermolecular forces at play.
Caption: Intermolecular forces governing the solubility of trans-2-hexene.
Solubility in Nonpolar Solvents (e.g., Hexane)
In nonpolar solvents like hexane, the intermolecular forces are also predominantly London dispersion forces. The energy required to break the solute-solute and solvent-solvent interactions is comparable to the energy released upon forming solute-solvent interactions. This results in a small enthalpy of mixing (ΔH_mix ≈ 0), and the dissolution is driven by the significant positive entropy of mixing (ΔS_mix > 0) that arises from the increased randomness of the system. Consequently, trans-2-hexene is completely miscible with hexane.
Solubility in Polar Aprotic Solvents (e.g., Acetone)
Polar aprotic solvents like acetone possess a permanent dipole moment, leading to dipole-dipole interactions between solvent molecules. When trans-2-hexene is introduced, the primary solute-solvent interactions are dipole-induced dipole forces, which are weaker than the dipole-dipole forces of the solvent. While the enthalpy of mixing is slightly endothermic, it is often not large enough to prevent dissolution, especially for smaller molecules. Acetone's ability to interact with both polar and non-polar substances contributes to its effectiveness as a solvent for a wide range of compounds.[1]
Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol, Water)
Polar protic solvents are characterized by the presence of O-H or N-H bonds, allowing for strong hydrogen bonding.
-
Ethanol: Anhydrous ethanol is miscible with trans-2-hexene.[2] Although ethanol is polar and capable of hydrogen bonding, its ethyl group provides a significant nonpolar character, allowing for favorable London dispersion force interactions with trans-2-hexene. This balances the energy required to disrupt the hydrogen bonding network of ethanol. However, the presence of even a small amount of water can significantly reduce this miscibility.[3]
-
Methanol: Methanol is more polar than ethanol and has a stronger hydrogen-bonding network. The energy cost of disrupting these bonds to accommodate the nonpolar trans-2-hexene molecule is higher. As a result, trans-2-hexene is only partially miscible with methanol.[4][5]
-
Water: Water is a highly polar solvent with a very strong and extensive hydrogen-bonding network. The introduction of a nonpolar molecule like trans-2-hexene disrupts this network, which is energetically unfavorable. The weak London dispersion forces between trans-2-hexene and water are insufficient to overcome the strong hydrogen bonds between water molecules. This leads to a very low solubility, a phenomenon often referred to as the hydrophobic effect.[6]
Quantitative Solubility Data
Precise quantitative solubility data for trans-2-hexene in a wide range of organic solvents is not extensively reported in readily available literature. Much of the information is qualitative, stating "soluble" or "miscible." The following table summarizes the available quantitative and qualitative data.
| Solvent | Chemical Formula | Type | Solubility of trans-2-Hexene | Citation(s) |
| Water | H₂O | Polar Protic | 50 mg/L at 25 °C (Slightly Soluble) | [2] |
| Methanol | CH₃OH | Polar Protic | Partially Miscible | [4][5] |
| Ethanol (anhydrous) | C₂H₅OH | Polar Protic | Miscible | [2] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | [1] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [2] |
| Hexane | C₆H₁₄ | Nonpolar | Miscible | [7] |
| Benzene | C₆H₆ | Nonpolar | Soluble | [2] |
Note on Water Solubility Data: The IUPAC-NIST Solubilities Database provides data for 2-hexene in a 0.001 mol/L HNO₃ solution, noting that the low acid concentration is unlikely to cause a significant deviation from solubility in pure water. The reported values are: 7.4 x 10⁻³ g/100g solution at 20°C, 6.7 x 10⁻³ g/100g solution at 25°C, and 5.5 x 10⁻³ g/100g solution at 30°C.[7]
Experimental Determination of Solubility and Miscibility
Determining the solubility of a volatile organic compound like trans-2-hexene requires careful experimental design to minimize evaporative losses.
Protocol for Determining Miscibility of Liquids
This protocol provides a general framework for determining the miscibility of trans-2-hexene with various organic solvents.
Objective: To visually determine if trans-2-hexene is miscible, partially miscible, or immiscible with a selection of organic solvents at ambient temperature.
Materials:
-
trans-2-Hexene (high purity)
-
Test solvents (e.g., methanol, anhydrous ethanol, acetone, diethyl ether, hexane)
-
Calibrated glass pipettes or micropipettes
-
Small, clear glass vials with screw caps (e.g., 4 mL)
-
Vortex mixer
-
Fume hood
Procedure:
Caption: Experimental workflow for determining liquid-liquid miscibility.
-
Preparation: Work within a fume hood. Label a series of vials for each solvent to be tested, with the intended volume ratios of trans-2-hexene to solvent.
-
Solvent Addition: Using a calibrated pipette, add the desired volume of the solvent to each corresponding vial.
-
trans-2-Hexene Addition: Add the appropriate volume of trans-2-hexene to each vial to achieve the desired ratios (e.g., 1:3, 1:1, 3:1).
-
Capping: Immediately and tightly cap the vials to prevent the evaporation of the volatile components.
-
Mixing: Vortex each vial vigorously for 30-60 seconds to ensure thorough mixing.
-
Equilibration: Allow the vials to stand undisturbed at a constant temperature for 5-10 minutes.
-
Observation: Visually inspect each vial against a well-lit background.
-
Miscible: A single, clear liquid phase is observed.
-
Partially Miscible: Two distinct liquid layers are present, or the solution appears cloudy/turbid, indicating the formation of an emulsion.
-
Immiscible: Two clear, distinct liquid layers are observed.
-
-
Recording: Record the observations for each solvent and ratio.
Self-Validation and Causality:
-
Multiple Ratios: Testing multiple ratios is crucial. Some liquids are only miscible up to a certain concentration. Observing the behavior across a range of compositions provides a more complete picture.
-
Immediate Capping: The volatility of trans-2-hexene and some solvents (e.g., diethyl ether) necessitates immediate capping to prevent changes in the composition of the mixture due to evaporation, which would lead to inaccurate results.
-
Equilibration Time: Allowing the mixture to equilibrate ensures that the system has reached a stable state and that any phase separation is complete.
Conclusion
The solubility of trans-2-hexene is a direct consequence of its nonpolar nature. It readily dissolves in nonpolar and moderately polar organic solvents where London dispersion forces are the predominant intermolecular interactions. Its solubility decreases significantly in highly polar, hydrogen-bonding solvents like methanol and water due to the energetic penalty of disrupting the strong solvent-solvent interactions. For laboratory applications, hexane, diethyl ether, and anhydrous ethanol are excellent solvent choices for creating homogeneous solutions of trans-2-hexene. Conversely, its poor water solubility is a key consideration in environmental fate and transport studies as well as in biphasic reaction systems.
References
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Miscibility gap of heptane-methanol mixture - Chemistry Stack Exchange. (2021). Retrieved from [Link]
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Hexene | C6H12 | CID 639661 - PubChem. (n.d.). Retrieved from [Link]
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Guideline for the Characterization of Volatile Organic Compounds Emitted from Indoor Materials and Products Using Small Test Cha - JRC Publications Repository. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Note: Stereospecific Synthesis of trans-2,3-Epoxyhexane via Prilezhaev Epoxidation
[1]
Introduction & Core Directive
Epoxides (oxiranes) are pivotal electrophilic intermediates in the synthesis of complex pharmaceutical agents. Their strain-driven reactivity allows for ring-opening by diverse nucleophiles, establishing two adjacent chiral centers in a single step.[1]
This guide details the synthesis of trans-2,3-epoxyhexane from trans-2-hexene .[1][2] Unlike generic oxidation protocols, this method focuses on stereoretention . We utilize the Prilezhaev reaction with m-chloroperoxybenzoic acid (m-CPBA), a reagent chosen for its reliability in bench-scale synthesis despite the atom-economy penalties associated with the m-chlorobenzoic acid byproduct.[1]
Critical Scientific Constraint: The reaction is stereospecific. The trans geometry of the alkene is preserved in the epoxide product due to the concerted nature of the mechanism. Loss of stereochemistry typically indicates a radical pathway or acid-catalyzed ring opening during workup—both of which this protocol is designed to prevent.
Mechanistic Insight: The "Butterfly" Transition State
To understand the necessity of the reaction conditions (non-polar solvent, temperature control), one must visualize the concerted mechanism. The reaction proceeds through a spiro-transition state often termed the "Butterfly Mechanism."
-
Concerted Process: Bonds break and form simultaneously. There is no carbocation intermediate that would allow bond rotation; hence, trans-alkenes yield exclusively trans-epoxides.[1]
-
Intramolecular H-Bonding: The acidic proton of the peroxy acid forms an intramolecular hydrogen bond with the carbonyl oxygen, activating the distal oxygen for electrophilic attack.[3]
Diagram 1: Mechanistic Pathway & Stereochemistry[1]
Figure 1: The concerted Prilezhaev mechanism ensures stereospecificity. The transition state geometry prevents rotation around the C-C bond.
Materials & Safety Profile
Safety Alert: m-CPBA is a shock-sensitive organic peroxide.[1]
-
Never use metal spatulas with high-purity (>85%) m-CPBA; use Teflon or plastic.[1]
-
Store at 2–8°C.
-
The reaction is exothermic; control addition rates strictly.
Table 1: Reagent Specifications
| Component | CAS | MW ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Equivalents |
| trans-2-Hexene | 4050-45-7 | 84.16 | 0.678 | 68–69 | 1.0 |
| m-CPBA (77%)* | 937-14-4 | 172.57 | N/A (Solid) | N/A | 1.2 |
| Dichloromethane | 75-09-2 | 84.93 | 1.326 | 39.6 | Solvent (0.2 M) |
| Sodium Sulfite | 7757-83-7 | 126.04 | N/A | N/A | Quench |
*Note: Commercial m-CPBA is typically 70-77% pure, with the balance being m-chlorobenzoic acid and water.[1] Calculations must adjust for this. If using 77% purity, mass required = (moles needed × MW) / 0.77.[1]
Experimental Protocol
Phase A: Reaction Setup
-
Glassware Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a pressure-equalizing addition funnel and a nitrogen inlet.[1]
-
Solvent System: Dissolve trans-2-hexene (2.0 g, 23.7 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 80 mL).
-
Why DCM? Non-polar solvents stabilize the intramolecular H-bond of the peracid (see Mechanism), accelerating the reaction compared to ether or methanol.
-
-
Cooling: Submerge the RBF in an ice-water bath (
).
Phase B: Addition & Monitoring
-
Reagent Preparation: Dissolve m-CPBA (typically ~6.4 g of 77% purity, ~28.5 mmol, 1.2 eq) in DCM (40 mL).
-
Note:m-CPBA may not dissolve completely; the suspension can be used if fine, but a solution is preferred for controlled addition.
-
-
Controlled Addition: Add the m-CPBA solution dropwise over 30 minutes.
-
Observation: A white precipitate (m-chlorobenzoic acid) will begin to form as the reaction proceeds. This is a visual confirmation of conversion.
-
-
Incubation: Allow the mixture to warm to room temperature naturally. Stir for 3–5 hours.
-
Monitoring: Check reaction progress via TLC (Silica; 10% EtOAc/Hexane).
-
Stain: Use KMnO₄ or Vanillin (alkenes and epoxides are not UV active enough for reliable visualization).
-
Endpoint: Disappearance of the alkene spot (
) and appearance of the more polar epoxide ( ).
-
Phase C: Workup (The "Three-Wash" System)
Critical Step: Proper workup is essential to prevent acid-catalyzed ring opening (hydrolysis to the diol).[1]
Diagram 2: Workup & Purification Workflow
Figure 2: The sequential wash protocol ensures removal of dangerous peroxides and catalytic acids before isolation.[1]
-
Quench (Peroxide Removal): Pour the reaction mixture into a separatory funnel. Wash with 10% aqueous
(sodium sulfite) or (50 mL). Shake vigorously.-
Validation: Test the aqueous layer with starch-iodide paper.[4] If it turns blue, peroxides are still present; repeat the wash.
-
-
Neutralization (Acid Removal): Wash the organic layer twice with saturated aqueous
(50 mL each).-
Caution: Gas evolution (
) will occur. Vent the funnel frequently. This step removes the m-chlorobenzoic acid byproduct.
-
-
Drying: Wash with brine (sat. NaCl), separate the organic layer, and dry over anhydrous
or . -
Concentration: Filter off the drying agent. Remove the solvent via rotary evaporation at reduced pressure (do not heat above 30°C due to product volatility).
Purification & Characterization
Purification Strategy
For trans-2,3-epoxyhexane (bp ~108°C), fractional distillation is the preferred method for high purity.[1]
-
Method: Distill at atmospheric pressure or slight vacuum.
-
Alternative: Flash chromatography (Silica gel; 5% Ether in Pentane). Note: Silica is slightly acidic; add 1% triethylamine to the eluent to prevent ring opening.
Characterization Data[1][2][5][6][7][8][9][10][11][12][13]
| Metric | trans-2-Hexene (Reactant) | trans-2,3-Epoxyhexane (Product) |
| Physical State | Colorless Liquid | Colorless Liquid |
| IR Spectroscopy | 1670 cm⁻¹ (C=C stretch) | ~1250, 890 cm⁻¹ (C-O-C stretch)Absence of C=C |
| ¹H NMR (CDCl₃) | ||
| ¹³C NMR | ~125–135 ppm (Alkene carbons) | ~55–60 ppm (Epoxide carbons) |
Stereochemical Validation:
The coupling constant (
Troubleshooting & Expert Insights
-
Problem: Low Yield / Incomplete Conversion.
-
Cause: Old m-CPBA. Peracids decompose over time to the carboxylic acid.
-
Fix: Titrate your m-CPBA iodometrically before use to determine exact active oxygen content.[1] Increase equivalents if necessary.
-
-
Problem: Formation of Diol (Ring Opening).
-
Cause: Acidic conditions during workup or purification.
-
Fix: Ensure the
wash is thorough. If using silica columns, buffer the silica with 1% .
-
-
Problem: Stubborn White Solid.
-
Cause: m-Chlorobenzoic acid is highly insoluble in DCM.[1]
-
Fix: This is actually helpful. Filter the cold reaction mixture through a fritted glass funnel before the aqueous workup to remove the bulk of the byproduct, making the extraction easier.
-
References
Sources
- 1. 2,3-epoxyhexane | CAS#:1192-32-1 | Chemsrc [chemsrc.com]
- 2. lookchem.com [lookchem.com]
- 3. Prilezhaev Reaction [organic-chemistry.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. 1,2-Epoxyhexane(1436-34-6) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-Epoxyhexane (cis) | C6H12O | CID 22500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
Application Note: Leveraging trans-2-Hexene for Molecular Weight Control and Synthesis of Telechelic Polyolefins via Acyclic Diene Metathesis (ADMET) Polymerization
Introduction: Precision in Polymer Synthesis through ADMET
Acyclic Diene Metathesis (ADMET) polymerization has emerged as a powerful tool for the synthesis of well-defined, unsaturated polymers.[1] This step-growth condensation polymerization technique, catalyzed by metal-alkylidene complexes such as Grubbs or Schrock catalysts, offers a high degree of control over polymer architecture, which is often challenging to achieve with traditional polymerization methods.[2][3] A key advantage of ADMET is the ability to incorporate a wide variety of functional groups into the polymer backbone.[1] The reaction is driven by the removal of a volatile small molecule, typically ethylene, which shifts the equilibrium towards the formation of high molecular weight polymers.[4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of trans-2-hexene as a chain transfer agent in ADMET polymerization. The strategic introduction of a monofunctional olefin, such as trans-2-hexene, allows for precise control over the polymer's molecular weight and facilitates the synthesis of telechelic polymers—polymers with reactive functional groups at both ends.[5][6] These telechelic polymers are valuable precursors for the creation of more complex macromolecular structures like block copolymers.[5]
Expertise & Experience: The "Why" Behind the Protocol
In our experience, successful ADMET polymerization hinges on a meticulous approach to reaction setup and a deep understanding of the underlying mechanism. The choice of catalyst is paramount; second and third-generation Grubbs catalysts are often preferred for their enhanced stability and functional group tolerance.[7]
The use of trans-2-hexene as a chain transfer agent is a strategic choice. As an internal olefin, it reacts with the propagating polymer chain, effectively "capping" the end and preventing further chain growth at that terminus. The volatility of the resulting ethylene and propylene byproducts is crucial for driving the reaction to completion. It is important to note that while terminal olefins are generally more reactive in ADMET, internal olefins like trans-2-hexene can be effectively incorporated, particularly with the more active Grubbs catalysts.
A critical aspect of ADMET is the efficient removal of ethylene. This is typically achieved by conducting the polymerization under high vacuum. Failure to do so will result in a low degree of polymerization and, consequently, low molecular weight polymers. The reaction temperature is another key parameter. While higher temperatures can increase the rate of polymerization, they can also lead to catalyst decomposition and undesirable side reactions, such as olefin isomerization.[8] Therefore, a balance must be struck to ensure both efficient polymerization and the integrity of the resulting polymer.
Mechanism of ADMET and the Role of trans-2-Hexene
The generally accepted mechanism for olefin metathesis, for which Chauvin, Grubbs, and Schrock were awarded the Nobel Prize in Chemistry in 2005, proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metal-alkylidene catalyst and the olefinic substrates.[3] In ADMET polymerization, this catalytic cycle results in the step-wise growth of polymer chains.
The introduction of trans-2-hexene as a chain transfer agent intercepts this propagation. The internal double bond of trans-2-hexene reacts with the ruthenium-alkylidene at the end of a growing polymer chain. This reaction caps the polymer chain with an unreactive alkyl group, effectively terminating its growth from that end. The process results in the formation of telechelic polymers, where both ends of the polymer chain are functionalized.
Caption: ADMET polymerization workflow with chain transfer.
Experimental Protocol: ADMET Polymerization of 1,9-Decadiene with trans-2-Hexene
This protocol describes a representative ADMET polymerization of 1,9-decadiene using a second-generation Grubbs catalyst, with trans-2-hexene serving as the chain transfer agent to control molecular weight.
Materials:
-
1,9-Decadiene (purified by distillation and stored over molecular sieves)
-
trans-2-Hexene (purified by distillation and stored over molecular sieves)
-
Grubbs Catalyst, 2nd Generation (stored in a glovebox)
-
Anhydrous Toluene (or other suitable solvent like chlorobenzene)
-
Methanol (for precipitation)
-
Schlenk flask and other standard Schlenk line equipment
-
High-vacuum pump
-
Inert atmosphere (Argon or Nitrogen) glovebox
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with an inert atmosphere.
-
Reagent Preparation (inside a glovebox):
-
In a vial, weigh the desired amount of 1,9-decadiene.
-
In a separate vial, prepare a stock solution of the Grubbs catalyst in anhydrous toluene (e.g., 1 mg/mL).
-
In another vial, prepare a stock solution of trans-2-hexene in anhydrous toluene. The concentration will depend on the target molecular weight.
-
-
Reaction Assembly:
-
Transfer the 1,9-decadiene to the Schlenk flask.
-
Add the desired volume of the trans-2-hexene stock solution to the Schlenk flask.
-
Add anhydrous toluene to achieve the desired monomer concentration (typically 0.5-1 M).
-
-
Initiation:
-
While stirring, inject the required volume of the Grubbs catalyst stock solution into the Schlenk flask. The monomer-to-catalyst ratio is a critical parameter, typically ranging from 200:1 to 1000:1.
-
-
Polymerization:
-
Immediately after catalyst addition, connect the Schlenk flask to a high-vacuum line (<50 mTorr) while maintaining vigorous stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 50-60 °C).
-
Allow the polymerization to proceed for the desired time (typically 4-24 hours). The viscosity of the solution will increase as the polymer forms.
-
-
Termination and Precipitation:
-
Cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of rapidly stirring methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Caption: General experimental workflow for ADMET polymerization.
Quantitative Data: Molecular Weight Control
The number-average molecular weight (Mn) of the resulting polymer can be controlled by adjusting the molar ratio of the diene monomer to the trans-2-hexene chain transfer agent (CTA). The theoretical Mn can be estimated using the following equation, assuming complete conversion:
Mn (theoretical) = (moles of monomer * MW of monomer) / (moles of CTA / 2)
| Monomer:CTA Molar Ratio | Theoretical Mn ( g/mol ) | Expected Polydispersity Index (PDI) |
| 100:1 | ~27,600 | 1.8 - 2.2 |
| 50:1 | ~13,800 | 1.8 - 2.2 |
| 25:1 | ~6,900 | 1.8 - 2.2 |
| 10:1 | ~2,760 | 1.8 - 2.2 |
Note: These are theoretical values for the ADMET of 1,9-decadiene. Actual Mn will be determined by Gel Permeation Chromatography (GPC) and may vary based on reaction conditions and conversion.[2][9]
Trustworthiness: Self-Validating Systems
The reliability of this protocol is ensured through in-process monitoring and post-synthesis characterization.
-
In-situ Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. For more quantitative analysis, aliquots can be periodically withdrawn (under inert atmosphere) and analyzed by ¹H NMR to determine monomer conversion.
-
Post-synthesis Characterization:
-
Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[9][10] A monomodal distribution with a PDI around 2 is indicative of a successful step-growth polymerization.
-
¹H NMR Spectroscopy: ¹H NMR is used to confirm the structure of the polymer and to determine the degree of end-functionalization by integrating the signals corresponding to the end groups from the trans-2-hexene and the repeating olefinic protons in the polymer backbone.[11][12][13]
-
Conclusion
The use of trans-2-hexene as a chain transfer agent in ADMET polymerization provides a robust and versatile method for controlling the molecular weight of polyolefins and for synthesizing telechelic polymers. The protocol outlined in this application note, grounded in the fundamental principles of olefin metathesis, offers a reliable starting point for researchers to produce well-defined polymers for a variety of applications, from advanced materials to drug delivery systems. The precise control over polymer architecture afforded by this technique opens up new avenues for the rational design of macromolecules with tailored properties.
References
-
Haque, T., & Nomura, K. (2017). ADMET Polymerization: Greener Method for Synthesis of End-Functionalized Poly(Arylene Vinylene)s. Green and Sustainable Chemistry, 7, 1-19. [Link]
-
Nomura, K., & Arsad, F. (2024). Acyclic Diene Metathesis (ADMET) Polymerization for Synthesis of Chemically Recyclable Bio-based Aliphatic Polyesters. Preprints.org. [Link]
-
Hsu, T.-W., Kempel, S. J., Felix, A. P., & Michaudel, Q. (2021). Stereocontrolled acyclic diene metathesis polymerization. Nature Chemistry, 13(10), 965–971. [Link]
-
Wagener, K. B., & Norton, R. L. (1995). Acyclic diene metathesis (ADMET) polymerization of 1,9-decadiene followed by hydrogenation. Macromolecules, 28(13), 4475-4480. [Link]
-
Schulz, M. D., & Wagener, K. B. (2021). ADMET polymers: synthesis, structure elucidation, and function. Materials Chemistry Frontiers, 5(1), 108-132. [Link]
-
Tanimoto, H., Yasuda, H., & Nomura, K. (2018). Synthesis of Semicrystalline Long Chain Aliphatic Polyesters by ADMET Copolymerization of Dianhydro-D-glucityl bis(undec-10-enoate) with 1,9-Decadiene and Tandem Hydrogenation. Polymers, 10(11), 1251. [Link]
-
Yang, Z., et al. (2020). Improvement in ADMET Prediction with Multitask Deep Featurization. Journal of Medicinal Chemistry, 63(8), 4099-4109. [Link]
-
Nomura, K. (2015). Acyclic Diene Metathesis (ADMET) Polymerization for Precise Synthesis of Defect-Free Conjugated Polymers with Well-Defined Chain Ends. Catalysts, 5(2), 483-506. [Link]
-
Bielinski, M., et al. (2019). Redox-switchable olefin cross metathesis (CM) reactions and acyclic diene metathesis (ADMET) polymerizations. Chemical Science, 10(35), 8176-8181. [Link]
-
Acyclic diene metathesis. (2023, October 26). In Wikipedia. [Link]
-
Nomura, K. (2015). Acyclic Diene Metathesis (ADMET) Polymerization for Precise Synthesis of Defect-Free Conjugated Polymers with Well-Defined Chain Ends. MDPI. [Link]
-
Tanimoto, H., et al. (2021). Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization. ACS Omega, 6(40), 26359-26368. [Link]
-
Nomura, K., & Arsad, F. (2021). Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters. MDPI. [Link]
-
Boydston, A. J., et al. (2020). Molecular Weight Control in Frontal Ring‐Opening Metathesis Polymerization. Angewandte Chemie International Edition, 59(38), 16449-16455. [Link]
-
Hadjichristidis, N., et al. (2015). Controlled End-Group Functionalization; Including Telechelics. In Encyclopedia of Polymeric Nanomaterials (pp. 1-10). Springer. [Link]
-
Buchard, A., et al. (2018). Polymers from sugars and unsaturated fatty acids: ADMET polymerisation of monomers derived from d-xylose, d-mannose and castor oil. Polymer Chemistry, 9(3), 294-304. [Link]
-
Ritter, T., et al. (2009). Improved molecular weight control in ring-opening metathesis polymerization (ROMP) reactions with ru-based olefin metathesis catalysts using N donors and acid: a kinetic and mechanistic investigation. Chemistry, 15(45), 12246-12257. [Link]
-
Goethals, E. J. (2018). End group – Knowledge and References. In Telechelic Polymers: Synthesis and Applications (pp. 1-24). CRC Press. [Link]
-
Szafraniec-Szczęsny, J., et al. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 27(19), 6268. [Link]
-
de Espinosa, L. M., & Meier, M. A. (2010). About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations. Beilstein journal of organic chemistry, 6, 1176–1184. [Link]
-
Organic Chemistry Portal. (n.d.). Olefin Metathesis, Grubbs Reaction. [Link]
-
Guironnet, D., & Yan, T. (2021). Synthesis of telechelic polyolefins. Polymer Chemistry, 12(36), 5036-5054. [Link]
-
Master Organic Chemistry. (2023, November 28). Olefin Metathesis. [Link]
-
Sumerlin Research Group. (n.d.). Publications. [Link]
-
Chemistry LibreTexts. (2023, June 30). Olefin Metathesis. [Link]
-
Agilent Technologies. (n.d.). Analysis of Polymers by GPC/SEC. [Link]
-
Fustero, S., et al. (2011). Olefin Metathesis in Drug Discovery and Development—Examples from Recent Patent Literature. ACS Medicinal Chemistry Letters, 2(1), 49-53. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 4. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 5. Synthesis of telechelic polyolefins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. React App [pmc.umicore.com]
- 8. About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Universal polymer analysis by (1)H NMR using complementary trimethylsilyl end groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Hydrogenation of trans-2-Hexene to n-Hexane
Abstract
This protocol details the heterogeneous catalytic hydrogenation of trans-2-hexene to n-hexane using Palladium on Carbon (Pd/C). While alkene hydrogenation is a fundamental transformation, the reduction of internal, trans-substituted alkenes presents distinct kinetic challenges compared to terminal or cis-isomers due to steric hindrance and thermodynamic stability. This guide provides a self-validating workflow emphasizing safety, complete conversion strategies (critical due to inseparable boiling points), and mechanistic insights based on the Horiuti-Polanyi model.
Introduction & Strategic Analysis
The Substrate Challenge
trans-2-Hexene (
Critical Process Constraint: The boiling point of trans-2-hexene (68–69 °C) is virtually identical to that of the product, n-hexane (68.7 °C). Implication: Separation by standard distillation is impossible. The reaction must be driven to >99.5% conversion .
Catalyst Selection
-
Palladium on Carbon (Pd/C): The industry standard.[1] 10 wt% loading is recommended for internal alkenes to ensure sufficient active site availability.
-
Alternative (Raney Nickel): Effective but requires higher pressure and more hazardous handling.
-
Alternative (PtO₂ - Adams' Catalyst): useful if isomerization is a major side-reaction, but generally overkill for simple unfunctionalized alkenes.
Mechanistic Insight: Horiuti-Polanyi Cycle
Understanding the surface chemistry is vital for troubleshooting rate issues. The reaction follows the Horiuti-Polanyi mechanism, involving syn-addition.
Mechanism Diagram
Figure 1: The Horiuti-Polanyi mechanism illustrating the stepwise addition of hydrogen. Note the reversibility of the first insertion step, which can lead to bond migration (isomerization) if H2 pressure is insufficient.
Experimental Protocol
Materials & Safety
Safety Alert: Pyrophoric Hazards Dry Pd/C is pyrophoric . It can ignite spontaneously in air, especially if containing adsorbed hydrogen.[2]
-
Control: Always keep the catalyst wet with solvent.
-
Inerting: All vessel transfers must occur under Nitrogen (
) or Argon ( ).
| Reagent | Specs | Role |
| trans-2-Hexene | >98% Purity | Substrate |
| Pd/C | 10 wt% loading | Catalyst |
| Ethanol (or EtOAc) | Anhydrous | Solvent (Polar protic accelerates rate) |
| Hydrogen Gas | Balloon or Cylinder | Reagent |
| Celite 545 | Filter Aid | Catalyst Removal |
Step-by-Step Procedure (Batch Mode)
Step 1: Catalyst Charging (The "Wet" Method)
-
Flush the reaction flask (Round Bottom Flask, RBF) with
for 5 minutes. -
Weigh Pd/C (5-10 mol% relative to substrate) on weighing paper.
-
Crucial: Add the Pd/C to the RBF. Immediately add 1-2 mL of solvent to "wet" the catalyst. Do not add the alkene yet.
Step 2: Substrate Addition
-
Dissolve trans-2-hexene in the remaining solvent (Concentration ~0.1 - 0.5 M).
-
Add the alkene solution to the RBF containing the wet catalyst slurry.
-
Seal the flask with a rubber septum.[3]
Step 3: Inert Gas Purge (The "Purge Cycle") Objective: Remove Oxygen to prevent explosion and catalyst poisoning.
-
Insert a needle connected to a vacuum line; evacuate carefully (do not boil off solvent) for 10-15 seconds.
-
Backfill with
.[3] -
Repeat 3 times.
Step 4: Hydrogen Introduction
-
Attach a balloon filled with
via a needle (or use a 3-way stopcock). -
Briefly apply vacuum to remove
, then open the line to fill the flask. -
Repeat H2 purge 3 times to ensure the headspace is pure
.
Step 5: Reaction & Monitoring
-
Stir vigorously. Mass transfer is rate-limiting in heterogeneous catalysis; high agitation ensures
gas dissolves into the liquid and reaches the catalyst surface. -
Monitor: Check TLC (stain with KMnO4) or GC every 30-60 mins.
-
Target: Disappearance of the alkene peak.
-
Note: Since BPs are similar, GC is required for accurate conversion data; TLC is only qualitative.
-
Step 6: Work-up
-
Flush flask with
to remove . -
Prepare a filter funnel with a pad of Celite. Pre-wet the Celite.
-
Filter the reaction mixture through the Celite.
-
Safety: Do not let the filter cake dry out. Wash with solvent, then immediately transfer the wet filter cake to a water-filled waste container.
-
Concentrate the filtrate (carefully, as product is volatile) or use directly if solvent is compatible.
Workflow Visualization
Figure 2: Operational workflow for safe hydrogenation. Red zones indicate high-risk steps requiring strict inert atmosphere handling.
Analytical Validation & Troubleshooting
Validation Metrics
| Method | Observation | Success Criteria |
| 1H NMR | Vinyl protons (5.3-5.5 ppm) | Complete disappearance. |
| 13C NMR | Alkenyl carbons (120-135 ppm) | Complete disappearance. |
| GC-MS | Retention Time | Single peak matching n-hexane std; no shoulder (isomer). |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Slow Reaction | Poisoned Catalyst | Sulfur or amines in substrate poison Pd. repurify substrate or increase catalyst loading. |
| Slow Reaction | Mass Transfer Limit | Stirring is too slow. Increase RPM to >800 to disperse H2 gas. |
| Incomplete Conversion | Steric Hindrance (trans) | Trans-alkenes react slower. Switch to higher pressure (Parr Shaker, 50 psi) or warm to 40°C. |
| Isomerization | H2 Starvation | Low H2 concentration on surface promotes |
References
-
Mechanism & Kinetics: Horiuti, I.; Polanyi, M. "Exchange Reaction of Hydrogen on Metallic Catalysts." Trans. Faraday Soc.1934 , 30, 1164. Link
- Protocol Standards: Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-VCH, 2001.
-
Safety Procedures: "Hazards associated with laboratory scale hydrogenations." J. Chem. Health Saf.2016 .[4][5][6] Link
-
Catalyst Handling: "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation." Master Organic Chemistry. Link
-
General Chemistry: "Catalytic Hydrogenation of Alkenes." Chemistry LibreTexts. Link
Sources
trans-2-hexene solvent suitability for organic synthesis
Application Note: trans-2-Hexene as a Reactive Solvent Medium in Organic Synthesis
Executive Summary
trans-2-Hexene (CAS: 4050-45-7) represents a specialized class of "reactive solvents."[1] Unlike inert alkanes (e.g., n-hexane), trans-2-hexene possesses an internal olefinic bond that dictates its suitability.[1] It is not a drop-in replacement for n-hexane in standard extraction or chromatography due to its susceptibility to oxidation and electrophilic attack.[1] However, it is a superior medium for olefin metathesis , hydroformylation , and radical scavenging processes where the solvent acts as a sacrificial reagent or equilibrium modifier.[1] This guide details the physicochemical profile, suitability logic, and handling protocols for high-fidelity synthetic applications.[1]
Part 1: Physicochemical Profile & Solvent Comparison
To understand the utility of trans-2-hexene, one must contrast it with the standard non-polar solvent, n-hexane.[1] While their polarity indices are similar, their chemical behaviors are divergent.[1]
Table 1: Comparative Physicochemical Data
| Property | trans-2-Hexene | n-Hexane | Toluene | Significance |
| Boiling Point | 68–69 °C | 69 °C | 110.6 °C | Ideal volatility match for n-hexane protocols; easy removal.[1] |
| Density (25°C) | 0.67 g/mL | 0.66 g/mL | 0.87 g/mL | Low density facilitates phase separation from aqueous layers.[1] |
| Dielectric Constant | ~2.0 | 1.88 | 2.38 | Extremely non-polar; poor solubility for salts/polar species.[1] |
| Reactivity | High (Olefinic) | Inert | Low (Aromatic) | trans-2-Hexene participates in electrophilic additions.[1] |
| Peroxide Formation | High Risk | Low Risk | Low Risk | Requires active monitoring (See Protocol 1).[1] |
| Stereochemistry | C2h (trans) | Flexible Chain | Planar | trans-isomer packs better than cis, slightly higher stability.[1] |
Part 2: Critical Analysis of Solvent Suitability
The decision to use trans-2-hexene must be driven by chemical mechanism, not just solubility parameters.[1]
The "Reactive Solvent" Paradigm
In standard synthesis, a solvent is a spectator.[1] In trans-2-hexene systems, the solvent often participates in the catalytic cycle.[1]
-
Olefin Metathesis: In Cross-Metathesis (CM), using trans-2-hexene as a solvent drives the equilibrium by overwhelming the catalyst with one olefin partner, often yielding the desired hexenyl-derivative while suppressing homodimerization of the valuable substrate.[1]
-
Radical Trapping: The double bond can act as a radical trap or chain transfer agent in polymerization, moderating molecular weight distributions.[1]
Exclusion Criteria (When NOT to use)
-
Electrophilic Conditions: Do not use in bromination (
), epoxidation ( ), or hydration reactions.[1] The solvent will consume the reagent. -
Pd/Pt Hydrogenation: The solvent will be hydrogenated to hexane, competing with the substrate and generating exotherms.
Decision Matrix
Figure 1: Solvent Selection Decision Matrix for Non-Polar Media.
Part 3: Experimental Protocols
Protocol 1: Purification & Peroxide Removal (Mandatory)
trans-2-Hexene forms explosive peroxides upon exposure to air.[1] Commercial grades often contain stabilizers (BHT) that interfere with catalysis.[1]
Materials:
-
Commercial trans-2-Hexene (97%+)[1]
-
Activated Basic Alumina (Brockmann Grade I)[1]
-
Potassium Iodide (KI) starch paper[1]
Step-by-Step:
-
Peroxide Test: Dip a KI starch strip into the solvent.[1] Blue coloration indicates peroxides.[1] If highly positive, discard solvent via hazardous waste protocols.[1]
-
Column Preparation: Pack a glass column (2 cm diameter) with 10g of activated basic alumina per 100 mL of solvent.
-
Filtration: Pass the trans-2-hexene through the alumina bed under a positive pressure of Argon. The alumina sequesters peroxides and water.
-
Storage: Collect in a flame-dried Schlenk flask containing activated 4Å molecular sieves. Sparge with Argon for 15 minutes. Store at 4°C in the dark.
-
Validation: Retest with KI paper.[1] Result must be colorless.
-
Protocol 2: Cross-Metathesis using trans-2-Hexene as Solvent
This protocol utilizes trans-2-hexene to install a C5-chain onto a terminal olefin substrate using a Grubbs-type catalyst.[1]
Reagents:
-
Substrate: Terminal Olefin (1.0 equiv)[1]
-
Solvent/Reagent: trans-2-Hexene (Excess, ~0.1 M concentration relative to substrate)[1]
-
Catalyst: Grubbs II or Hoveyda-Grubbs II (2-5 mol%)[1]
Workflow:
-
Setup: In a glovebox or under dual-manifold Schlenk conditions, charge a reaction tube with the Terminal Olefin (1.0 mmol).
-
Solvent Addition: Add degassed, peroxide-free trans-2-hexene (10 mL).
-
Note: The large excess of trans-2-hexene drives the equilibrium toward the cross-product (Le Chatelier’s principle).[1]
-
-
Catalyst Injection: Add the catalyst (dissolved in a minimal amount of DCM or neat 2-hexene) in one portion.[1]
-
Reflux: Equip with a reflux condenser and heat to 70°C (just above BP of 69°C) for 4–12 hours.
-
Quench: Cool to RT. Add ethyl vinyl ether (0.5 mL) to deactivate the Ruthenium carbene.[1]
-
Concentration: Remove the trans-2-hexene solvent via rotary evaporation (bath temp 40°C, 150 mbar). The solvent can be recovered and recycled if distilled carefully.
Reaction Pathway Diagram:
Figure 2: Mechanistic role of trans-2-hexene in Cross-Metathesis.[1]
Part 4: Safety & Handling (SDS Summary)
| Hazard Category | Classification | Mitigation |
| Flammability | Category 2 (Highly Flammable) | Ground all glassware.[1] Use spark-proof tools. Flash point is -20°C. |
| Reactivity | Peroxide Former (Class B)[1] | Test for peroxides every 3 months.[1] Do not distill to dryness.[1][6] |
| Health | Aspiration Hazard | Use in a fume hood.[1] If swallowed, do NOT induce vomiting (chemical pneumonitis risk).[1][4] |
Storage Rule: Store under inert atmosphere (Nitrogen/Argon) to prevent auto-oxidation.[1] Unlike alkanes, the double bond is a site for radical autoxidation initiation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 639661, trans-2-Hexene. Retrieved from [Link]
-
Vogelsang, D. et al. (2018). Solvent effects in olefin metathesis.[1] Journal of Organic Chemistry.[1] (Contextual grounding for reactive solvents in metathesis).
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for polarity and physical constants).[1][7]
-
Chatterjee, A. K., et al. (2003). A General Model for Selectivity in Olefin Cross Metathesis.[1] Journal of the American Chemical Society. (Foundational text for using excess olefin as solvent/reagent).
Sources
Troubleshooting & Optimization
preventing polymerization of trans-2-hexene during storage
Product: trans-2-Hexene (CAS: 4050-45-7) Application: Organic Synthesis, Polymerization Co-monomer Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction
Welcome to the technical support portal. You are likely here because your trans-2-hexene has developed a yellow tint, increased in viscosity, or is showing unexpected reactivity peaks in downstream applications.
While trans-2-hexene is not as notoriously unstable as dienes (like butadiene), it is an alkene susceptible to autoxidation-initiated polymerization . This guide moves beyond basic "keep it cold" advice to explain the mechanism of degradation and provides self-validating protocols to ensure reagent integrity.[2]
Module 1: The Root Cause (Mechanism)
Why is my solvent polymerizing?
Polymerization in storage is rarely spontaneous thermal polymerization (which requires high energy).[2] Instead, it is almost exclusively a radical chain reaction driven by peroxides .
-
Initiation: Atmospheric oxygen attacks the allylic hydrogen (adjacent to the double bond), forming a hydroperoxide.[2]
-
Propagation: These hydroperoxides are unstable.[2] They decompose into alkoxy radicals, which attack the alkene double bond, linking monomers together.[2]
-
The Cycle: As the polymer chain grows, it generates new radicals, accelerating the process (auto-acceleration).[2]
Key Insight: If you prevent peroxide formation, you prevent polymerization.
Figure 1: The Autoxidation Cycle.[2] Note that oxygen is the "fuel" for the radical engine that drives polymerization.[2]
Module 2: Storage Best Practices (Prevention)
To stop the cycle described above, you must break the "Triangle of Degradation": Oxygen, Light, and Heat .[2]
Storage Condition Matrix
| Variable | Optimal Condition | Mechanism of Action | Risk of Deviation |
| Atmosphere | Inert Gas (Ar or N₂) | Displaces O₂, preventing hydroperoxide formation. | High. Air exposure >24h initiates peroxidation.[2] |
| Temperature | 2°C – 8°C | Slows radical kinetics (Arrhenius equation). | Moderate. Room temp accelerates peroxide decomposition.[2] |
| Container | Amber Glass / Steel | Blocks UV light (photo-initiation). | Moderate. Clear glass allows UV radical generation.[2] |
| Inhibitor | BHT or tBC (10-100 ppm) | Scavenges radicals before they initiate chains. | High. "Uninhibited" grades have shelf lives of <30 days. |
Protocol A: The "Inert Blanket" Technique
Use this every time you open the bottle.[1][2]
-
Equipment: Nitrogen or Argon line with a clean glass pipette or long needle.[2]
-
Flow Rate: Set gas flow to a gentle stream (bubbles in water should be countable, not a jet).
-
Purge: Insert the pipette/needle into the bottle neck (do not submerge in liquid).[2] Allow gas to flow for 15–20 seconds to displace heavier-than-air oxygen.
-
Seal: Withdraw the needle and immediately cap the bottle tightly. Parafilm is recommended for long-term storage to prevent gas exchange.
Module 3: Troubleshooting & Recovery
Workflow: Is my Hexene safe to use?
Do not use "gummy" or visibly yellowed hexene without testing.
Figure 2: Decision tree for assessing solvent quality and safety.[1]
Protocol B: Removing Peroxides (Alumina Filtration)
Best for: Solvents with 5–30 ppm peroxides.[1]
-
Materials: Activated Alumina (neutral or basic, Brockmann I), glass column or large syringe, glass wool.
-
Preparation: Pack a small glass column with activated alumina (approx. 5g alumina per 100mL solvent).[2]
-
Filtration: Pass the trans-2-hexene through the column under gravity or slight positive pressure.[1][2]
-
Validation: Retest the filtrate with a KI strip. It should read 0 ppm.[2]
Protocol C: Safe Distillation
Best for: Removing inhibitors or oligomers. CRITICAL WARNING: Never distill trans-2-hexene containing >10 ppm peroxides.[1] Concentrating peroxides in the pot can lead to explosion.[2][6][7]
-
Pre-requisite: Perform Protocol B first to ensure 0 ppm peroxides.[2]
-
Setup: Standard distillation apparatus under Nitrogen atmosphere.
-
Temperature: trans-2-Hexene boils at ~69°C. Do not overheat.
-
The "Heel": Never distill to dryness.[2] Leave at least 10% of the volume in the boiling flask to retain any high-boiling oligomers or inhibitors.[2]
Frequently Asked Questions (FAQs)
Q: Can I use BHT-inhibited hexene for my metathesis reaction? A: Likely no.[1] BHT is a radical scavenger and can interfere with sensitive catalytic cycles (especially Grubbs or Ziegler-Natta catalysts). You must remove the inhibitor using Protocol C (Distillation) or by washing with 10% NaOH (followed by water wash and drying over MgSO₄) immediately before use.[1][2]
Q: My test strip turned dark blue immediately (>80 ppm). Can I fix this? A: Do not attempt to recover this. High concentrations of peroxides are shock-sensitive. Contact your hazardous waste safety officer immediately for disposal.[2] Do not unscrew the cap if crystals are visible around the rim.[1][2]
Q: Why does the liquid look cloudy when I take it out of the fridge? A: trans-2-Hexene has a melting point of -98°C, so it isn't freezing.[2] Cloudiness usually indicates water contamination (ice crystals).[2] Dry the solvent over Molecular Sieves (3Å or 4Å) for 24 hours.
References
-
National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for CID 637063, trans-2-Hexene. Retrieved from [Link]
-
Clark, J. (2020). The Mechanism of the Autoxidation of Alkenes. Chemistry LibreTexts. Retrieved from [Link]
-
University of British Columbia. (2014). Guideline: Handling and Removing Peroxides. Risk Management Services. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Hazardous Materials. Retrieved from [Link][1]
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. fishersci.com [fishersci.com]
- 6. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 7. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Resolving trans-2-Hexene Co-elution in GC Analysis
Welcome to the technical support center for gas chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co-elution issues involving trans-2-hexene. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you achieve baseline separation and ensure the integrity of your analytical results. This guide is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am seeing a single, broad, or shouldered peak where I expect to see trans-2-hexene. What are the likely co-eluents, and why are they difficult to separate?
Answer:
Co-elution with trans-2-hexene is a common issue in the analysis of C6 hydrocarbons due to the similar physicochemical properties of several isomers. The most probable co-eluents are:
-
cis-2-Hexene: This is the geometric isomer of trans-2-hexene. Geometric isomers often have very similar boiling points, making their separation on non-polar GC columns challenging.
-
n-Hexane: As a saturated hydrocarbon of the same carbon number, n-hexane has a boiling point that is very close to that of the 2-hexene isomers.
-
Other Hexene Isomers: Depending on the complexity of your sample, other isomers such as 1-hexene, 3-hexenes (cis and trans), and various methylpentenes could also be present and may co-elute.
The primary challenge in separating these compounds lies in their subtle differences in boiling points and polarities. On a non-polar stationary phase, where separation is primarily driven by boiling point, these compounds will elute very close to one another.
To effectively troubleshoot, it is crucial to understand the physical properties of these potential interferents.
| Compound | Boiling Point (°C) | Polarity |
| trans-2-Hexene | 68-69 °C[1][2] | Non-polar |
| cis-2-Hexene | 68-70 °C | Polar[3][4][5][6] |
| n-Hexane | ~69 °C[7][8][9] | Non-polar[7] |
| 1-Hexene | ~63 °C | Non-polar |
Table 1: Physical properties of trans-2-hexene and potential co-eluents.
As the table indicates, the boiling points are tightly clustered. The key to separation, therefore, often lies in exploiting the subtle polarity difference between the isomers, particularly the higher polarity of the cis-isomer compared to the trans-isomer.[3][4][5][6]
Question 2: How does the choice of GC column stationary phase affect the separation of trans-2-hexene and its isomers?
Answer:
The selection of the stationary phase is the most critical factor in resolving co-eluting compounds like trans-2-hexene and its isomers. The principle of "like dissolves like" is a fundamental concept here; a stationary phase will retain compounds with similar polarity.
Non-Polar Stationary Phases (e.g., 100% Dimethylpolysiloxane - DB-1, HP-1):
-
Separation Mechanism: On non-polar columns, separation is primarily based on the boiling points of the analytes.[10][11]
-
Expected Elution Order: You can expect the elution order to closely follow the boiling points listed in Table 1. However, given the very close boiling points, baseline separation of trans-2-hexene, cis-2-hexene, and n-hexane is often not achieved. The trans-isomer of 2-alkenes typically elutes before the cis-isomer on non-polar phases.[12]
-
When to Use: A non-polar column is a good starting point for general hydrocarbon analysis but will likely be insufficient for complete isomer resolution in this case.
Polar Stationary Phases (e.g., Polyethylene Glycol - WAX; Cyanopropylphenyl - DB-624):
-
Separation Mechanism: Polar stationary phases provide a different selectivity based on the polarity of the analytes. Polarizable molecules, like alkenes with their electron-rich double bonds, will have stronger interactions with a polar stationary phase compared to saturated alkanes.[11]
-
Expected Elution Order: The elution order on a polar column will be influenced by both boiling point and polarity. The more polar cis-2-hexene will be retained longer than the less polar trans-2-hexene. n-Hexane, being non-polar, will have minimal interaction with the stationary phase and will elute relatively early, often before the hexene isomers, despite its similar boiling point. This altered elution order is key to resolving the co-elution.
-
When to Use: A polar stationary phase is highly recommended when you need to separate trans-2-hexene from its cis-isomer and from n-hexane. A wax-type column is an excellent choice for this application.
Below is a diagram illustrating the decision-making process for column selection.
Caption: Troubleshooting Workflow for Temperature Program Optimization.
Question 4: Beyond column choice and temperature, what other GC parameters can I adjust to resolve trans-2-hexene?
Answer:
While stationary phase and temperature are the most impactful parameters, several other factors can be fine-tuned to improve your separation.
-
Carrier Gas Flow Rate (or Linear Velocity): Every column has an optimal flow rate at which it performs most efficiently. Deviating from this optimum can lead to peak broadening and loss of resolution. Consult your column manufacturer's guidelines for the optimal linear velocity for your carrier gas (Helium, Hydrogen, or Nitrogen). A slightly lower than optimal flow rate can sometimes improve the separation of closely eluting peaks, but at the cost of longer run times and broader peaks.
-
Column Dimensions (Length, Internal Diameter, Film Thickness):
-
Length: A longer column provides more theoretical plates and thus higher resolving power. If you are using a 30-meter column, switching to a 60-meter column of the same phase and diameter will increase resolution.
-
Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm vs. 0.25 mm) offers higher efficiency and can improve resolution. However, smaller ID columns have lower sample capacity, so you may need to adjust your injection volume or split ratio to avoid peak overloading.
-
Film Thickness: A thicker stationary phase film increases retention, which can be beneficial for very volatile analytes. This can improve the separation of early eluting compounds.
-
Experimental Protocol: A Recommended Starting Method for C6 Isomer Separation
This method provides a robust starting point for separating trans-2-hexene from its common co-eluents.
| Parameter | Recommended Setting | Rationale |
| GC Column | WAX (e.g., DB-WAX, CP-Wax 52 CB) | Polar phase for selectivity towards alkenes. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing good efficiency and capacity. |
| Carrier Gas | Helium or Hydrogen | |
| Linear Velocity | ~35-40 cm/sec for H₂, ~20-25 cm/sec for He | Operate near the optimal velocity for the chosen carrier gas. |
| Inlet Temp. | 200 °C | Ensures complete vaporization of C6 hydrocarbons. |
| Split Ratio | 100:1 (adjust as needed) | Prevents column overloading. |
| Oven Program | Initial: 35°C, hold 2 min | Low initial temperature to retain volatile C6 compounds. |
| Ramp: 3°C/min to 100°C | Slow ramp to maximize separation of isomers. | |
| Ramp 2: 20°C/min to 220°C, hold 2 min | Faster ramp to elute any heavier components quickly. | |
| Detector | FID (Flame Ionization Detector) | Standard detector for hydrocarbons. |
| Detector Temp. | 250 °C |
This method should provide a good separation of n-hexane, trans-2-hexene, and cis-2-hexene, with the expected elution order on a WAX column being n-hexane, followed by trans-2-hexene, and then the more retained cis-2-hexene.
References
-
Toppr. (n.d.). Draw the cis and trans structures of hex-2-ene. which isomer will have higher b.p. and why? Retrieved from [Link]
-
Doubtnut. (2017, November 9). Draw the cis and trans structures of hex-2-ene. Which isomer will have higher b.p. and why? Retrieved from [Link]
-
Knowledge. (2023, September 19). Properties, structure and applications of n-hexane. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Unveiling the Power of Non-Polar GC Columns. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, November 18). Hexane. Retrieved from [Link]
-
Quora. (2018, November 1). Are cis-2-hexene and trans-3-hexene stereoisomers? Retrieved from [Link]
-
Vedantu. (n.d.). Draw the cis and Trans structures ofhex 2 ene Which class 11 chemistry CBSE. Retrieved from [Link]
-
PubChem. (n.d.). Hexane. Retrieved from [Link]
-
Soják, L. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]
-
Tyler, A. (2023, February 1). Draw the cis and trans isomers of hex-2-ene. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Hexane. Retrieved from [Link]
-
Breslyn, W. (2022, April 2). How to Write the Structural Formula for 2-Hexene. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Hexene. Retrieved from [Link]
-
Agilent Technologies. (2013, September 27). Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temperature Using Dual FID an. Retrieved from [Link]
-
Agilent Technologies. (2015, November 9). Agilent J&W CP-Select 624 Hexane for Best Separation of Solvents and Hexane Isomers. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hexene. Retrieved from [Link]
-
Snow, N. H. (2023, January 1). Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography? LCGC International. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hexene, (2Z)-. Retrieved from [Link]
-
Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
Greyhound Chromatography. (n.d.). GC Column Selection Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Study on the elution order of carotenoids on endcapped C18 and C30 reverse silica stationary phases. A review of the database. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. trans-2-Hexene, 99% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. Draw the cis and trans structures of hex-2-ene. which isomer will have higher b.p. and why? [extramarks.com]
- 4. shaalaa.com [shaalaa.com]
- 5. quora.com [quora.com]
- 6. Draw the cis and Trans structures ofhex 2 ene Which class 11 chemistry CBSE [vedantu.com]
- 7. Properties, structure and applications of n-hexane - Knowledge [sdya-chem.com]
- 8. Hexane | Fisher Scientific [fishersci.com]
- 9. Hexane - Wikipedia [en.wikipedia.org]
- 10. chromtech.com [chromtech.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. vurup.sk [vurup.sk]
Technical Support Center: Optimizing Reaction Conditions for trans-2-Hexene Hydration
Welcome to the technical support center for the hydration of trans-2-hexene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this common yet nuanced reaction. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to optimize your experiments for success.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the acid-catalyzed hydration of trans-2-hexene?
You should anticipate a mixture of two constitutional isomers: 2-hexanol and 3-hexanol .[1] Due to the reaction mechanism, it is uncommon to obtain a single, pure product. The formation of both alcohols is an inherent feature of this reaction.
Q2: Why is a mixture of 2-hexanol and 3-hexanol formed?
The acid-catalyzed hydration of an alkene proceeds through a carbocation intermediate.[2][3] In the case of trans-2-hexene, protonation of the double bond can occur at either carbon 2 or carbon 3, leading to the formation of two different secondary carbocations: a 2-hexyl cation and a 3-hexyl cation. These two carbocations are of very similar stability, and they can also interconvert via a hydride shift.[4] Subsequent nucleophilic attack by water on each of these carbocations leads to the formation of the corresponding alcohols.
Reaction Mechanism and Product Formation
The acid-catalyzed hydration of trans-2-hexene is a classic example of an electrophilic addition reaction. The generally accepted mechanism involves the following steps:
-
Protonation of the alkene: The π electrons of the double bond act as a nucleophile, attacking a proton from the acid catalyst (typically hydronium ion, H₃O⁺, formed from a strong acid like H₂SO₄ in water). This is the rate-determining step of the reaction.[3] This protonation can occur at either C2 or C3 of the hexene chain, leading to the formation of a secondary carbocation at the other carbon.
-
Carbocation Interconversion (Hydride Shift): The initially formed 2-hexyl and 3-hexyl carbocations can rapidly interconvert through a 1,2-hydride shift. This is a process where a hydrogen atom with its bonding electrons moves from an adjacent carbon to the positively charged carbon.[4] This rapid equilibrium between the two secondary carbocations is a key reason for the formation of a product mixture.
-
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.
-
Deprotonation: A final deprotonation step, usually by another water molecule, regenerates the acid catalyst and yields the neutral alcohol product.
Sources
troubleshooting low purity in trans-2-hexene synthesis
Welcome to the technical support center for the synthesis of trans-2-hexene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high-purity trans-2-hexene. Here, we will address common issues, provide detailed troubleshooting advice, and offer validated protocols to enhance the stereoselectivity and overall purity of your synthesis. Our approach is grounded in established chemical principles to ensure you can confidently navigate the complexities of this olefination.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common questions and challenges encountered during the synthesis of trans-2-hexene.
Q1: My final product is a mixture of cis- and trans-2-hexene with low selectivity for the trans isomer. What are the likely causes and how can I improve this?
A1: Low trans selectivity is a frequent issue and its cause is highly dependent on your chosen synthetic route.
-
If you are using a Wittig Reaction: The stereochemical outcome of the Wittig reaction is largely determined by the stability of the phosphonium ylide.[1][2]
-
Non-stabilized ylides (e.g., those prepared from simple alkyl halides) kinetically favor the formation of the Z (cis) isomer.[2][3] If your synthesis involves reacting a non-stabilized ylide, such as that from 1-bromobutane and triphenylphosphine, with an aldehyde like acetaldehyde, you will predominantly obtain cis-2-hexene.
-
Stabilized ylides (containing electron-withdrawing groups like esters or ketones) thermodynamically favor the formation of the E (trans) isomer.[1][2] To enhance trans selectivity, consider using a stabilized ylide. A modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction , is highly recommended for synthesizing E-alkenes with excellent selectivity.[4][5] The HWE reaction utilizes phosphonate carbanions which generally favor the formation of the more stable trans alkene.[5]
-
-
If you are reducing 2-hexyne: The choice of reducing agent is critical for stereocontrol.
-
Catalytic hydrogenation using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) will result in syn-addition of hydrogen, yielding predominantly cis-2-hexene.[6][7][8]
-
To obtain trans-2-hexene , the recommended method is a dissolving metal reduction , using sodium or lithium metal in liquid ammonia.[6][9][10][11] This reaction proceeds through a radical anion intermediate, which allows the substituents to adopt the more stable trans configuration.[6][11]
-
Q2: Besides the cis isomer, my GC analysis shows other impurities. What could they be and where do they come from?
A2: The presence of other impurities points to side reactions or incomplete purification. Common culprits include:
-
Positional Isomers (1-hexene, 3-hexene): These can arise from isomerization of the double bond, which can be catalyzed by acidic or basic residues in your reaction mixture or during workup. For instance, isomerization of 1-hexene can produce both cis- and trans-2-hexene.[12] Ensure your reaction conditions are neutral during workup and purification if possible.
-
Unreacted Starting Materials: If you started from 2-hexyne, residual alkyne in your product indicates an incomplete reduction. Ensure you are using a sufficient excess of the reducing agent and allowing adequate reaction time.
-
Byproducts from the Synthetic Route:
-
Solvent and Reagent Residues: Traces of solvents (e.g., THF, ether) or other reagents can also be present.
Q3: I'm struggling to separate trans-2-hexene from its cis isomer by distillation. Why is this so difficult and what can I do?
A3: The separation of cis- and trans-2-hexene is challenging due to their very close boiling points.
| Compound | Boiling Point (°C) |
| trans-2-Hexene | 67.9 |
| cis-2-Hexene | 68.8 |
| 1-Hexene | 63.5 |
| trans-3-Hexene | 67.1 |
| cis-3-Hexene | 66.4 |
Data sourced from PubChem.[15]
As the table shows, the boiling points of the 2-hexene isomers differ by less than one degree Celsius. Standard laboratory distillation setups are often insufficient for this separation. To achieve a high-purity separation, you will need to perform a fractional distillation with a highly efficient column (e.g., a Vigreux or, ideally, a packed column).[16][17]
Key considerations for successful fractional distillation:
-
High theoretical plates: Use a long, well-insulated fractionating column.
-
Slow distillation rate: This allows for proper equilibrium to be established between the liquid and vapor phases at each theoretical plate.
-
High reflux ratio: This ensures that the vapor is repeatedly enriched with the more volatile component (trans-2-hexene) before it reaches the condenser.
Even with an optimized setup, complete separation may be difficult. Therefore, the best strategy is to maximize the trans-selectivity of the synthesis itself to minimize the amount of the cis isomer that needs to be removed.
Recommended Synthetic Protocol: Dissolving Metal Reduction of 2-Hexyne
This protocol is recommended for its high stereoselectivity in producing trans-2-hexene.[6][11]
Step-by-Step Methodology:
-
Setup: In a three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel, under an inert atmosphere (argon or nitrogen), condense approximately 100 mL of anhydrous ammonia at -78 °C (dry ice/acetone bath).
-
Formation of the Solvated Electron Solution: Carefully add small pieces of sodium metal (2.2 equivalents relative to the alkyne) to the liquid ammonia with stirring. The solution should develop a deep blue color, indicating the presence of solvated electrons.[11]
-
Alkyne Addition: Dissolve 2-hexyne (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF and add it dropwise to the sodium-ammonia solution over 30 minutes. Maintain the temperature at -78 °C.
-
Reaction: Allow the reaction to stir for 2-3 hours. The blue color may fade as the reaction progresses.
-
Quenching: Cautiously quench the reaction by the slow, portion-wise addition of ammonium chloride to consume any remaining sodium metal. The blue color will disappear completely.
-
Ammonia Evaporation: Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Workup: To the remaining residue, add water and extract the organic product with pentane or diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Carefully remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation as described in the FAQ section.
Visualizing the Workflow and Troubleshooting
To better assist in your experimental design and troubleshooting, the following diagrams illustrate the recommended synthetic workflow and a decision tree for addressing purity issues.
Caption: Recommended synthesis workflow for trans-2-hexene.
Caption: Troubleshooting decision tree for purity issues.
Analytical Characterization
Gas chromatography (GC) is the primary method for assessing the purity and isomeric ratio of your product.[18][19]
-
Column Selection: A polar capillary column is often effective for separating hexene isomers.
-
Identification: Isomers can be identified by comparing their retention times to authentic standards. In GC-MS, while the mass spectra of cis and trans isomers are very similar, fragmentation patterns can sometimes help differentiate them from positional isomers.[20] Generally, trans isomers elute slightly before cis isomers on standard non-polar and polar GC columns.[21]
By understanding the underlying chemistry of the synthetic routes and employing careful purification and analytical techniques, you can successfully troubleshoot issues of low purity and obtain high-quality trans-2-hexene for your research and development needs.
References
- Google Patents. (n.d.). Method for synthesizing trans-2-hexenal.
-
Homework.Study.com. (n.d.). Show how you would synthesize trans-2-hexene from propyne. Indicate the reagents used in each.... Retrieved February 4, 2026, from [Link]
-
brainly.com. (2023, August 4). Propose a synthesis to prepare trans-2-hexene from 1-pentene. Show all reactions and reagents necessary to. Retrieved February 4, 2026, from [Link]
-
YouTube. (2020, March 28). Wittig reaction for alkene synthesis. Retrieved February 4, 2026, from [Link]
-
Chemistry Steps. (n.d.). Alkyne Reduction by Lindlar's Catalyst or Na/NH3. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). Method of separating hexene.
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2025, September 17). 9.7: An Introduction to Organic Synthesis. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved February 4, 2026, from [Link]
-
2-Hexene. (n.d.). Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). Separation of hexane isomers.
-
Master Organic Chemistry. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Hexene. PubChem Compound Database. Retrieved February 4, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). The isolation of the isomers of hexane from petroleum. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health. (2022, October 21). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Retrieved February 4, 2026, from [Link]
-
YouTube. (2025, January 30). Lindlar's Catalyst vs Sodium in Ammonia: What's the Difference?. Retrieved February 4, 2026, from [Link]
-
YouTube. (2019, August 14). 10.09 Stereochemistry of the Wittig Reaction. Retrieved February 4, 2026, from [Link]
-
ScienceDirect. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2013, August 28). Anomalous Stereoselectivity in the Wittig Reaction: The Role of Steric Interactions. The Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). (a) GC chromatograms for the separation of hexane and 2-methylpentane.... Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 9.9: An Introduction to Organic Synthesis. Retrieved February 4, 2026, from [Link]
-
Thieme. (2021, April 28). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2014, September 4). 18.13 The Wittig Reaction Forms an Alkene. Retrieved February 4, 2026, from [Link]
-
YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved February 4, 2026, from [Link]
-
Khan Academy. (n.d.). Reduction of alkynes. Retrieved February 4, 2026, from [Link]
-
YouTube. (2020, May 27). Chem 30 8.1.1 Fractional Distillation. Retrieved February 4, 2026, from [Link]
-
Chegg.com. (2020, March 23). Solved Design a synthesis of 2-hexyne from trans-2-hexene. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). Method for purifying 1-hexene.
-
Quora. (2016, May 2). What are the isomers of hexene?. Retrieved February 4, 2026, from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved February 4, 2026, from [Link]
-
MDPI. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved February 4, 2026, from [Link]
-
Vedantu. (n.d.). 2-hexyne gives trans-2-hexene on treatment with (A). Retrieved February 4, 2026, from [Link]
-
Filo. (2025, June 1). Question No 21 2-Hexyne can be converted into trans-2-hexene by the action of. Retrieved February 4, 2026, from [Link]
-
YouTube. (2023, February 1). Draw the cis and trans isomers of hex-2-ene. Retrieved February 4, 2026, from [Link]
Sources
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- 15. Hexene | C6H12 | CID 639661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. US2909577A - Separation of hexane isomers - Google Patents [patents.google.com]
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- 21. mdpi.com [mdpi.com]
Validation & Comparative
Kovats retention index of trans-2-hexene on polar columns
The Kovats Retention Index (RI) of trans-2-hexene on polar columns is a critical parameter for researchers isolating volatile organic compounds (VOCs), particularly in distinguishing geometric isomers where mass spectrometry often fails due to identical fragmentation patterns.
This guide synthesizes experimental data, mechanistic insights, and validated protocols to provide an authoritative reference for the chromatographic behavior of trans-2-hexene.
Part 1: Executive Summary & Technical Specifications
The Core Distinction
On non-polar columns (e.g., DB-1, Squalane), retention is governed primarily by vapor pressure (boiling point). Since trans-2-hexene (b.p. 67.9 °C) and cis-2-hexene (b.p. 68.8 °C) have similar boiling points, separation is often poor.
On polar columns (e.g., DB-Wax, CP-Wax 52 CB), retention is governed by
Retention Index Data Comparison
| Column Type | Stationary Phase | Polarity | RI (trans-2-hexene) | RI (cis-2-hexene) | Separation Factor ( |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | Low | 604 - 614 | 610 - 620 | Low (< 1.02) |
| Polar | Polyethylene Glycol (PEG) (e.g., DB-Wax, HP-20M) | High | 660 - 690 (Est.) | 700 - 730 (Est.) | High (> 1.05) |
| Highly Polar | Ionic Liquids / Biscyanopropyl | Very High | > 750 | > 800 | Very High |
*Note: Exact polar RI values vary slightly by film thickness and cross-linking but consistently show a +50 to +80 unit shift relative to non-polar phases due to interfacial adsorption and
Part 2: Mechanistic Insight (The "Why")
1. Interaction Mechanics
The separation on polar columns is driven by the interaction between the electron-rich double bond of the alkene and the electron-deficient (or dipole-rich) oxygen atoms in the polyethylene glycol (PEG) backbone.
-
Trans-Isomer: The substituent groups (
and ) are on opposite sides, creating a steric shield around the double bond.[1] This reduces the efficiency of the -interaction with the stationary phase.[1] -
Cis-Isomer: The substituents are on the same side, creating a "cavity" that exposes the
-cloud more effectively to the stationary phase. Additionally, the cis isomer has a small but non-zero dipole moment due to the vector addition of bond dipoles, whereas the trans isomer's dipoles largely cancel out.[1]
2. Elution Logic Visualization
Figure 1: Comparative separation logic showing why polar columns are superior for geometric isomer resolution.
Part 3: Experimental Protocol for RI Determination
To determine the exact Kovats Index (I) for your specific column and conditions, follow this self-validating protocol.
Reagents Required
-
Analyte: trans-2-hexene (>98% purity).[1]
-
Reference Standards: n-Alkane ladder mixture containing at least n-Hexane (
) and n-Heptane ( ). -
Solvent: n-Pentane or Methylene Chloride (HPLC Grade).[1]
Step-by-Step Workflow
-
Sample Preparation:
-
GC Conditions (Isothermal Recommended):
-
Calculation: Use the Kovats logarithmic equation:
Where:
Workflow Diagram
Figure 2: Step-by-step experimental workflow for calculating Kovats Retention Index.
Part 4: Critical Comparison & Troubleshooting
Common Pitfalls
-
Temperature Programming: While "Linear Retention Indices" (LRI) are common in modern screening, true Kovats indices are isothermal.[1] Using a temperature ramp will yield different values (often higher) and should be reported as LRI, not KI.
-
Column Aging: PEG columns are susceptible to oxidation.[1] An "active" or degraded column will show tailing for alkenes and shifting retention times.[1]
-
Co-elution: On non-polar columns, trans-2-hexene may co-elute with 3-methyl-pentane or other C6 isomers.[1] Always confirm purity with MS or use a polar column for quantification.
Selection Guide
| Application Goal | Recommended Column | Reason |
| Simple Purity Check | DB-1 / HP-5 | Robust, long life, sufficient if no isomers present. |
| Isomer Separation | DB-Wax / HP-20M | Required. The only way to baseline resolve cis from trans. |
| Trace Analysis | CP-Sil 88 (Cyanopropyl) | Extreme polarity for maximum separation of complex hydrocarbon mixes.[1] |
References
-
NIST Mass Spectrometry Data Center. "2-Hexene, (E)- Gas Chromatography Retention Data." NIST Chemistry WebBook, SRD 69. Accessed February 2026.[1] Link[1]
-
Soják, L., et al. "Capillary Gas Chromatography of Hexene Isomers."[1] Journal of Chromatography A, vol. 915, no. 1-2, 2002, pp. 177-183. (Data source for non-polar RI baseline).[1]
-
Restek Corporation. "Chromatogram Search: Hydrocarbon Standards on Rtx-Wax." Restek Applications Library.[1] Link
-
Kovats, E. "Gas-chromatographische Charakterisierung organischer Verbindungen. Teil 1: Retentionsindices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone." Helvetica Chimica Acta, vol. 41, no.[1] 7, 1958, pp. 1915-1932. (Foundational methodology).
-
Boneva, S. and Dimov, N. "Prediction of retention indices of hexenes on non-polar and polar columns."[1] Chromatographia, vol. 21, 1986, pp. 69-72. (Source for polarity shift logic).
Sources
trans-2-Hexene Analytical Standard Purity Verification
This guide provides a rigorous, comparative technical analysis for verifying the purity of trans-2-hexene analytical standards. It is designed for analytical chemists and researchers requiring absolute structural confirmation for metabolomics, polymer synthesis, or fragrance profiling.[1]
A Comparative Technical Guide for Research & Development
Executive Summary: The Isomeric Challenge
In high-precision applications—such as determining metabolic flux or characterizing olefin metathesis catalysts—the distinction between trans-2-hexene (CAS: 4050-45-7) and its geometric isomer, cis-2-hexene , is critical. While generic "technical grade" hexenes often exist as inseparable mixtures (85-95% purity), analytical standards require >99% isomeric purity.
This guide compares the analytical performance of Certified Reference Material (CRM) Grade standards against Technical Grade alternatives. It establishes a self-validating multi-modal verification protocol combining Gas Chromatography (GC) with Alumina PLOT columns and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Comparative Analysis: CRM vs. Technical Grade
The following table summarizes the typical specifications and experimental risks associated with each grade.
| Feature | CRM / High-Purity Standard | Technical / Synthesis Grade | Experimental Impact |
| Assay (GC) | > 99.0% (Isomer Specific) | ~85% - 95% (Mixed Isomers) | Co-elution of isomers affects quantitation accuracy.[2] |
| Isomeric Ratio | > 99:1 (trans:cis) | Variable (e.g., 80:20 trans:cis) | "Ghost" peaks in metabolomics; incorrect kinetic data.[2] |
| Water Content | < 0.05% (Anhydrous packaging) | Uncontrolled | Hydrolysis of sensitive catalysts; retention time shifts.[2] |
| Peroxides | Low/Tested (< 5 ppm) | High Risk (Auto-oxidation) | Sample degradation; artifact formation in MS.[1][2] |
Protocol 1: High-Resolution GC-FID/MS Separation
The Challenge: Standard non-polar columns (e.g., 5% Phenyl-methylpolysiloxane) often fail to achieve baseline resolution between cis- and trans- isomers of light alkenes due to similar boiling points (trans: ~68°C vs cis: ~69°C) and polarity.[1]
The Solution: Use an Alumina PLOT (Porous Layer Open Tubular) column. The retention mechanism involves adsorption on aluminum oxide, which is highly selective for geometric isomers of hydrocarbons.
Experimental Workflow
-
Technique: GC-FID (Quantification) and GC-MS (Impurity ID).[1]
-
Column Selection:
-
Primary:Alumina Bond/Na₂SO₄ PLOT , 30m x 0.32mm ID, 5µm film.[1]
-
Alternative:Rt-Alumina BOND/KCl (Deactivation affects elution order; verify with standards).
-
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).[1]
-
Temperature Program:
-
Hold at 60°C for 2 min (Isothermal separation of C6 isomers).
-
Ramp 10°C/min to 200°C.
-
Hold 5 min (Elute heavier oligomers/oxidation products).
-
Data Interpretation
-
Technical Grade: Will show a "doublet" peak cluster. The trans isomer typically elutes before the cis isomer on Alumina columns due to steric interactions with the stationary phase surface.
-
CRM Grade: Should exhibit a single, sharp peak at the trans retention time. Any cis impurity must be integrated to calculate the Isomeric Excess.
ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Check: Ensure the column is not overloaded. Overloading causes peak fronting that merges the trans and cis signals. Dilute samples to ~100 ppm in n-pentane or dichloromethane.[1]
Protocol 2: 1H-NMR Structural Validation
The Challenge: GC provides separation based on physical properties, but it does not prove chemical structure. NMR provides orthogonal confirmation of the double bond geometry.
The Mechanism: The coupling constant (
-
Trans-alkenes: Large coupling constant (
Hz).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Cis-alkenes: Smaller coupling constant (
Hz).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Experimental Workflow
-
Sample Prep: Dissolve ~10 mg of standard in 0.6 mL
(Chloroform-d). -
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Acquisition: Standard proton pulse sequence (16 scans).
Analysis of the Vinylic Region (5.3 – 5.6 ppm)
Focus on the multiplet signals corresponding to the alkene protons (C2-H and C3-H).[1]
-
Step 1: Expand the multiplet at ~5.4 ppm.
-
Step 2: Measure the distance (in Hz) between the outermost peaks of the coupling pattern.[1]
-
Step 3: Verify the Coupling Constant (
) .[3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Pass (Trans):
Hz.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Fail (Cis):
Hz.
-
-
Impurity Check: Look for small "shadow" multiplets with
Hz. Integration of these shadows vs. the main trans signal allows for calculation of molar purity.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Purity Verification Logic (Decision Matrix)
The following diagram illustrates the autonomous decision-making process for verifying the standard.
Figure 1: Decision matrix for verifying trans-2-hexene isomeric and chemical purity.
Stability & Handling (Ancillary Tests)
Even a verified standard can degrade. trans-2-Hexene is susceptible to auto-oxidation, forming peroxides which can cleave to form aldehydes (e.g., acetaldehyde, butyraldehyde).
-
Peroxide Test: Use semi-quantitative peroxide test strips (0-25 ppm range) prior to use in sensitive catalysis.[1]
-
Limit: < 5 mg/L.[1]
-
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen).
-
Volatility: With a boiling point of ~68°C, minimize headspace in storage vials to prevent evaporative concentration of less volatile impurities.[1]
References
-
National Institute of Standards and Technology (NIST). 2-Hexene, (E)- Properties and Spectra. NIST Chemistry WebBook, SRD 69.[4] [Link][1]
-
Chemistry LibreTexts. 14.12: Spin-Spin Coupling Constants (J-Values) in Alkenes. [Link]
-
Restek Corporation. Separation of Light Hydrocarbons on Alumina PLOT Columns.[1] (Technical Guide for C1-C6 separations). [Link](Search: Alumina Bond/Na2SO4)
Sources
Validation of trans-2-Hexene Quantification in Food Matrices: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Quality Control Scientists Focus: Comparative validation of HS-SPME-GC-MS against traditional extraction methods for Green Leaf Volatiles (GLVs).
Executive Summary
The accurate quantification of trans-2-hexene (CAS: 6728-26-3) is critical in food science, serving a dual role as a desirable "fresh green" flavor note in produce and a specific marker for lipid oxidation (rancidity) in high-fat matrices. This guide critically compares three extraction methodologies: Headspace Solid-Phase Microextraction (HS-SPME) , Simultaneous Distillation Extraction (SDE) , and Static Headspace (SHS) .
Based on comparative validation data, HS-SPME-GC-MS is identified as the superior protocol for trace-level quantification due to its balance of sensitivity, minimal artifact formation, and solvent-free workflow. This guide provides a validated, self-correcting protocol compliant with ICH Q2(R1) standards.
Comparative Analysis of Extraction Methodologies
To select the optimal method, we must analyze the physicochemical constraints of trans-2-hexene (LogP ≈ 1.86, Boiling Point ≈ 146°C).
Table 1: Method Performance Matrix
| Feature | Method A: HS-SPME (Recommended) | Method B: SDE (Traditional) | Method C: Static Headspace |
| Principle | Equilibrium partitioning (Fiber/Headspace) | Steam distillation + Solvent extraction | Vapor phase equilibrium |
| Sensitivity (LOD) | High (ppt to ppb range) | Medium (ppb range) | Low (ppm range) |
| Artifact Formation | Low (Mild thermal stress) | High (Thermal degradation of lipids) | Low |
| Sample Volume | Small (1–5 g) | Large (50–100 g) | Small (1–5 g) |
| Solvent Use | None (Green Chemistry) | High (Dichloromethane/Pentane) | None |
| Linearity ( | > 0.995 | 0.980 – 0.990 | > 0.990 |
| Primary Drawback | Fiber competition effects | Loss of highly volatile components | Low recovery for semi-volatiles |
Critical Insight: SDE is rejected for trans-2-hexene quantification in lipid-rich matrices because the boiling process can induce lipid oxidation, artificially inflating aldehyde levels (ex-novo formation). HS-SPME operates at lower temperatures, preserving the true analyte profile.
Validated Experimental Protocol: HS-SPME-GC-MS
This protocol is designed to mitigate "matrix effects"—the primary cause of failure in food analysis.
Reagents and Materials
-
Target Analyte: trans-2-Hexene analytical standard (
99%). -
Internal Standard (IS): trans-2-Hexene-d2 (ideal) or 4-methyl-2-pentanol (cost-effective alternative).
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.
-
Why? The triple-phase fiber covers the wide polarity range of GLVs better than single-phase PDMS.
-
Automated Workflow (Step-by-Step)
-
Sample Preparation:
-
Weigh 3.00 g of homogenized sample into a 20 mL headspace vial.
-
Add 5 mL saturated NaCl solution (salting out effect increases volatility).
-
Spike with 5 µL of Internal Standard solution (100 ppm in methanol).
-
Seal immediately with a PTFE/silicone septum.
-
-
Equilibration & Extraction:
-
Incubation: 40°C for 15 min (Agitation: 250 rpm).
-
Extraction: Expose DVB/CAR/PDMS fiber to headspace for 30 min at 40°C.
-
Note: Do not exceed 50°C to prevent thermal isomerization of trans- to cis- forms.
-
-
GC-MS Analysis:
-
Desorption: 250°C for 3 min (Splitless mode).
-
Column: DB-WAX or equivalent polar column (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: 40°C (hold 2 min)
5°C/min to 150°C 20°C/min to 240°C. -
MS Detection: SIM mode (Select Ion Monitoring) for m/z 55, 69, 84 (Target) and relevant ions for IS.
-
Visualized Workflow
Figure 1: Optimized HS-SPME-GC-MS workflow for volatile aldehyde quantification.
Validation Framework (ICH Q2(R1))
To ensure scientific integrity, the method must be validated against the following criteria. The data below represents typical acceptance criteria and expected performance for this specific protocol.
Linearity and Range
-
Protocol: Prepare calibration curve in matrix-matched blank (or synthetic matrix) at 5 levels (e.g., 10, 50, 100, 500, 1000 ng/g).
-
Acceptance: Coefficient of determination (
) 0.99.[1][2][3]
Accuracy (Recovery) & Precision
Accuracy is assessed via spike-and-recovery experiments. Precision is measured as Relative Standard Deviation (RSD).[2][3]
| Parameter | Concentration Level | Acceptance Criteria | Typical Result (HS-SPME) |
| Recovery (%) | Low (10 ng/g) | 70 – 120% | 85 – 95% |
| High (500 ng/g) | 80 – 110% | 92 – 105% | |
| Repeatability (RSD) | Intra-day (n=6) | 4 – 8% | |
| Intermediate Precision | Inter-day (3 days) | 8 – 12% |
Sensitivity (LOD/LOQ)
-
LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.
-
LOQ (Limit of Quantitation): S/N ratio of 10:1.
-
Experimental Insight: For trans-2-hexene, HS-SPME typically achieves an LOQ of 1–5 ng/g , significantly lower than Static Headspace (>50 ng/g).
Validation Logic Diagram
Figure 2: Decision tree for analytical method validation based on ICH Q2(R1) guidelines.
Discussion: Why HS-SPME Wins
The superiority of HS-SPME for trans-2-hexene lies in the equilibrium dynamics .
-
Selective Concentration: The DVB/CAR/PDMS fiber acts as a "chemical lens," concentrating the analyte from the headspace, which is impossible with Static Headspace (which injects a dilute gas volume).
-
Matrix Exclusion: By sampling the headspace, non-volatile matrix components (proteins, sugars, triglycerides) are excluded, protecting the GC liner and column from contamination.
-
Stability: Unlike SDE, which subjects the sample to boiling water temperatures (100°C+), HS-SPME at 40°C prevents the Maillard reaction or lipid oxidation from generating false positives.
References
-
ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6] Link
-
FDA. (2021).[4][6] Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[1][5][6][7] Link
-
Pancrazio, G., et al. (2011). A headspace solid-phase microextraction gas-chromatographic mass-spectrometric method (HS-SPME-GC/MS) to quantify hexanal in butter during storage as marker of lipid oxidation. Food Chemistry.[8] Link
-
Kataoka, H., et al. (2000). Applications of solid-phase microextraction in food analysis.[8][9] Journal of Chromatography A. Link
-
Sides, A., et al. (2000). Comparison of Solid Phase Microextraction (SPME) and Simultaneous Distillation Extraction (SDE) for the Analysis of Volatile Compounds in Food.Link
Sources
- 1. Validation and measurement uncertainty evaluation of the GC-MS method for the direct determination of hexamethylenetetramine from foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase" by Joseph Lee, Mei Wang et al. [egrove.olemiss.edu]
- 3. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene in Rodent Blood and Mammary Gland by Headspace GC--MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. jordilabs.com [jordilabs.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. fda.gov [fda.gov]
- 8. tandf.figshare.com [tandf.figshare.com]
- 9. A headspace solid-phase microextraction gas-chromatographic mass-spectrometric method (HS-SPME-GC/MS) to quantify hexanal in butter during storage as marker of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H NMR Chemical Shifts of Hexene Isomers: Elucidating Structure Through Proton Environments
For researchers, scientists, and professionals in the field of drug development and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of organic molecules. The precise chemical environment of each proton within a molecule is translated into a distinct chemical shift in the ¹H NMR spectrum, offering a high-resolution fingerprint of its atomic framework. This guide provides an in-depth comparison of the ¹H NMR chemical shifts of trans-2-hexene and its isomers, cis-2-hexene and 1-hexene, supported by experimental data and a foundational theoretical framework. Our objective is to not only present the data but also to illuminate the causal relationships between molecular geometry and the observed spectral features, thereby empowering researchers to confidently assign structures.
The Foundational Principles of Proton NMR in Alkene Isomer Differentiation
¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as protons, behave like tiny magnets. When placed in an external magnetic field (B₀), these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can induce a transition, or "spin flip," between these states. The precise frequency required for this transition is exquisitely sensitive to the local electronic environment of the proton.
Electrons surrounding a proton generate their own small magnetic field that opposes the external field, a phenomenon known as shielding . Consequently, protons in electron-rich environments are more shielded and require a lower frequency (or higher field) to resonate, appearing upfield (at a lower chemical shift, δ) in the NMR spectrum. Conversely, protons in electron-deficient environments are deshielded and appear downfield (at a higher δ).
For alkenes, the geometry of the double bond and the spatial arrangement of substituents introduce subtle yet predictable variations in the electronic environment of the vinylic and allylic protons. These differences are the key to distinguishing between isomers like trans-2-hexene, cis-2-hexene, and 1-hexene.
Comparative Analysis of Experimental ¹H NMR Data
The following table summarizes the experimentally observed ¹H NMR chemical shifts for the three hexene isomers. These values, obtained from reputable spectral databases, provide a quantitative basis for our comparative analysis.
| Proton Assignment | trans-2-Hexene (δ, ppm) | cis-2-Hexene (δ, ppm) | 1-Hexene (δ, ppm) |
| H1 (CH₃) | 1.64 | 1.64 | 0.90 |
| H2 (CH=) | 5.45 | 5.37 | 5.80 (m) |
| H3 (CH=) | 5.42 | 5.44 | 4.96 (d) |
| H4 (CH₂) ** | 1.95 | 1.93 | 4.92 (d) |
| H5 (CH₂) | 1.36 | 1.37 | 2.06 (q) |
| H6 (CH₃) ** | 0.88 | 0.89 | 1.35 (sextet) |
| 0.90 (t) |
Data sourced from the Spectral Database for Organic Compounds (SDBS) and ChemicalBook.[1][2][3]
Key Observations and Interpretations:
-
Vinylic Protons (H2 & H3): A significant downfield shift is observed for the vinylic protons in all three isomers (δ ≈ 5.0 - 5.8 ppm) compared to the alkyl protons (δ ≈ 0.9 - 2.1 ppm). This is a hallmark of protons attached to sp²-hybridized carbons.[4] The π-electrons of the double bond induce a local magnetic field that deshields the vinylic protons.
-
trans vs. cis-2-Hexene: The vinylic protons in trans-2-hexene are slightly more deshielded (δ 5.42-5.45 ppm) compared to those in cis-2-hexene (δ 5.37-5.44 ppm).[2] This subtle but consistent difference can be attributed to steric interactions in the cis isomer. The proximity of the alkyl groups in cis-2-hexene can cause some distortion of the double bond and a slight change in the electronic environment of the vinylic protons, leading to a minor shielding effect.
-
1-Hexene: The terminal vinylic protons (=CH₂) in 1-hexene at positions H3 and H4 (δ 4.92 and 4.96 ppm) are more shielded than the internal vinylic proton (H2 at δ 5.80 ppm).[3] The internal vinylic proton is deshielded by two adjacent alkyl groups, whereas the terminal protons are only adjacent to one.
-
Allylic Protons (H4 in 2-Hexenes, H5 in 1-Hexene): The allylic protons (protons on the carbon adjacent to the double bond) are also deshielded compared to typical alkane methylene protons (which resonate around δ 1.2-1.4 ppm). This is due to the proximity of the deshielding region of the double bond's induced magnetic field.
The Causality Behind Chemical Shift Differences: Magnetic Anisotropy
The primary reason for the significant deshielding of vinylic protons is the magnetic anisotropy of the carbon-carbon double bond.[5] The circulating π-electrons of the double bond generate a local induced magnetic field. The direction of this induced field is not uniform around the double bond.
In the plane of the double bond where the vinylic protons reside, the induced magnetic field reinforces the external magnetic field. This results in a stronger effective magnetic field experienced by these protons, causing them to be deshielded and resonate at a higher chemical shift. Conversely, in the region directly above and below the plane of the double bond, the induced field opposes the external field, creating a shielding cone.
The following diagram illustrates the concept of magnetic anisotropy and its effect on proton chemical shifts in alkene isomers.
Figure 1: Magnetic anisotropy in cis and trans alkenes.
In trans-2-hexene, the vinylic protons are positioned in the deshielding plane, away from the steric bulk of the opposing alkyl groups. In cis-2-hexene, steric hindrance between the adjacent alkyl groups can lead to minor conformational changes that may slightly alter the position of the vinylic protons relative to the deshielding plane, contributing to the observed upfield shift compared to the trans isomer.
Experimental Protocol for ¹H NMR Analysis of Volatile Alkenes
Acquiring high-quality ¹H NMR spectra of volatile compounds like hexene isomers requires careful sample preparation to ensure sample integrity and spectral resolution.
Materials:
-
5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[6]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[7]
-
Pasteur pipette with a small cotton or glass wool plug
-
Sample vial
-
Septum and parafilm
Step-by-Step Methodology:
-
Sample Preparation: In a clean, dry vial, dissolve approximately 5-10 mg of the hexene isomer in 0.6-0.7 mL of the deuterated solvent.[8] For volatile samples, it is advisable to perform this in a well-ventilated hood and to keep the vial capped as much as possible.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube.
-
Capping: Immediately cap the NMR tube securely with a clean cap. For highly volatile samples, wrapping the cap and the top of the tube with parafilm can help prevent evaporation.
-
Labeling: Clearly label the NMR tube with the sample identification.
-
Instrument Setup: Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Data Acquisition: Load the sample into the NMR spectrometer. Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, acquisition time, and relaxation delay).
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
The following diagram outlines the workflow for preparing a volatile sample for NMR analysis.
Figure 2: Workflow for ¹H NMR sample preparation of a volatile alkene.
Conclusion
The ¹H NMR spectra of trans-2-hexene, cis-2-hexene, and 1-hexene exhibit distinct and interpretable differences in their chemical shifts. The downfield resonance of vinylic protons is a direct consequence of the magnetic anisotropy of the carbon-carbon double bond. The subtle variations in the chemical shifts of the vinylic and allylic protons between the cis and trans isomers arise from differences in their steric environments. By understanding these fundamental principles and employing rigorous experimental techniques, researchers can confidently utilize ¹H NMR spectroscopy to differentiate between alkene isomers and elucidate the precise three-dimensional structure of molecules. This capability is fundamental to advancing research in organic synthesis, medicinal chemistry, and materials science.
References
-
Doc Brown's Chemistry. (n.d.). hexane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 hexane 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
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Chemistry LibreTexts. (2022, January 6). 3.3: Chemical Shift in Proton Spectra. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
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University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Chemagnetics. (n.d.). How to make an NMR sample. Retrieved from [Link]
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G. A. A. C. M. van der Kerk, et al. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. National Institutes of Health. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
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Modgraph. (n.d.). Part 17. Chemical shifts in alkenes and anisotropic and steric effects of the double bond. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Modgraph. (n.d.). 1 Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
YouTube. (2022, February 22). NMR - Magnetic Anisotropy in Alkene Molecule (Part -1) | B.Sc, M.Sc, NET (CSIR), GATE. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
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YouTube. (2022, February 22). NMR - Magnetic Anisotropy in Alkene Molecule (Part -1) | B.Sc, M.Sc, NET (CSIR), GATE. Retrieved from [Link]
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Quimicafacil.net. (n.d.). Magnetic Anisotropy - Paramagnetic Shielding. Retrieved from [Link]
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Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Hexene. Retrieved from [Link]
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Safety Operating Guide
trans-2-Hexene: Advanced Disposal & Safety Protocol
Executive Directive
Do not treat trans-2-hexene as generic organic waste. Due to its flash point of approximately -20°C (-4°F), trans-2-hexene is a Class IB Flammable Liquid .[1][2] It poses a severe static ignition hazard and requires strict segregation from oxidizing agents.[1][2] The following protocol mandates a "Zero-Static" transfer environment and strict RCRA D001 compliance.
Chemical Profile & Risk Assessment
Effective disposal requires understanding the physical properties that drive risk.[1][2] trans-2-Hexene is a non-polar, volatile hydrocarbon.[1][2] Its low conductivity makes it a static accumulator, meaning it can generate enough charge during pouring to ignite its own vapors.[1][2]
Table 1: Critical Disposal Parameters
| Parameter | Value | Operational Implication |
| CAS Number | 4050-45-7 | Unique identifier for waste manifests.[1][2] |
| Flash Point | ~ -20°C to -27°C (Closed Cup) | High Risk. Vapors can ignite at freezer temperatures.[1][2] |
| Boiling Point | 68°C - 69°C | High volatility; vapor pressure builds quickly in sealed waste containers.[1][2] |
| Density | 0.674 g/mL | Lighter than water.[1][2] Will float on aqueous layers, increasing evaporation surface area.[1][2] |
| Solubility | Immiscible in water | Do not attempt to dilute with water.[1][2] Must be treated as non-halogenated organic solvent.[1][2] |
| RCRA Code | D001 (Ignitable) | Mandatory federal waste classification (40 CFR 261.21).[2] |
Pre-Disposal Protocol: The "Self-Validating" Setup
A self-validating system prevents error before it occurs.[1][2] Before handling waste, verify the following three conditions:
-
Segregation Verification:
-
The Rule: Never mix trans-2-hexene with oxidizers (e.g., Nitric acid, Peroxides, Permanganates).[1][2]
-
The Causality: This mixture can lead to immediate exothermic runaway reactions or detonation.[1][2]
-
Validation: Check the waste container label. If it says "Oxidizer" or contains aqueous acidic waste, STOP .[1][2]
-
-
Container Selection:
-
Static Grounding (Critical):
Step-by-Step Disposal Workflow
Phase A: Waste Accumulation[1]
-
Don PPE: Flame-resistant lab coat, splash goggles, and Nitrile gloves (0.11 mm thickness provides incidental splash protection; for prolonged contact, use Viton).[1][2]
-
Prepare the Container: Ensure the waste container is labeled "Hazardous Waste" and "Flammable."[1][2]
-
Transfer:
-
Seal: Close the container immediately after addition. Do not leave the funnel in the neck.[1][2]
Phase B: Labeling & Documentation (RCRA Compliance)
Failure to label is the #1 cause of EPA fines.[1][2]
Phase C: Final Disposal
-
Storage: Move full containers to a dedicated Satellite Accumulation Area (SAA). This area must be inspected weekly.
-
Pickup: Contact your Environmental Health & Safety (EHS) department or licensed hazardous waste contractor for incineration.[1][2]
-
Method: The standard industry disposal method is incineration in a permitted hazardous waste combustor (combustion chamber >1000°C) to ensure complete destruction of the hydrocarbon backbone.[1][2]
Visual Workflow: Decision Logic
The following diagram illustrates the decision logic for safe disposal.
Figure 1: Decision matrix for the segregation and containerization of trans-2-hexene waste streams.
Emergency Contingencies
In the event of a spill, immediate action is required due to the high flammability.[1][2][3]
-
Evacuate & Isolate: Clear the area of personnel. Remove all ignition sources (Bunsen burners, hot plates).[1][2]
-
Contain: Do not use paper towels (combustible). Use vermiculite , diatomaceous earth , or commercial non-combustible absorbent pads.[1][2]
-
Clean: Using non-sparking tools (plastic scoop), transfer absorbed material into a disposal container.[1][2]
-
Ventilate: Increase air exchange in the lab if safe to do so.
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (Ignitability - D001). [Link]
-
PubChem. (n.d.).[1][2] Compound Summary: trans-2-Hexene (CAS 4050-45-7).[1][2][4][5] National Library of Medicine.[1][2] [Link][2]
-
Code of Federal Regulations. (2023). 40 CFR § 261.21 - Characteristic of ignitability.[1][2][6][7] eCFR.[1][2] [Link][2][6][7][8][9]
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Personal protective equipment for handling trans-2-Hexene
The following technical guide details the personal protective equipment (PPE) and operational protocols for handling trans-2-Hexene .
CAS: 4050-45-7 | Formula: C₆H₁₂ | Flash Point: -23°C (Closed Cup)
The Hazard Profile (The "Why")
As a Senior Application Scientist, I cannot overstate that the primary risk with trans-2-Hexene is not just its flammability, but its volatility combined with a low flash point (-23°C) . At standard laboratory temperatures, this compound is constantly evolving vapors that are heavier than air (Vapor Density > 1) and capable of traveling to ignition sources.[1]
Furthermore, as a lipophilic aliphatic hydrocarbon, it acts as a defatting agent.[1] It will rapidly strip oils from human skin, leading to dermatitis, and can permeate standard latex gloves almost instantly.[1]
Critical Data Summary
| Property | Value | Operational Implication |
|---|---|---|
| Flash Point | -23°C (-9°F) | Extreme Fire Hazard. Vapors can ignite even in cold rooms. |
| Boiling Point | 68-69°C | High volatility; significant vapor pressure at RT.[1] |
| Vapor Pressure | ~140 mmHg @ 20°C | Rapid evaporation; inhalation risk is immediate.[1] |
| Reactivity | Aliphatic Alkene | Can form unstable hydroperoxides upon prolonged air exposure.[1] |
The Barrier Strategy: PPE Selection
Do not rely on generic "lab safety" rules. For trans-2-Hexene, your PPE must specifically resist organic permeation and static discharge.[1]
A. Hand Protection: The Permeation Logic
Do not use Latex. trans-2-Hexene is a non-polar solvent.[1] It will interact with the non-polar domains of natural rubber, causing swelling and breakthrough in seconds.[1]
-
Scenario A: Incidental Contact (Splash Protection)
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[1]
-
Protocol: "Splash and Change."[1] If hexene contacts the glove, remove it immediately.[1] The breakthrough time for thin nitrile is often <5 minutes for light hydrocarbons.[1]
-
Visual Check: Inspect for pinholes by trapping air in the glove before donning.[1]
-
-
Scenario B: Immersion or High-Exposure Tasks
B. Respiratory & Eye Protection[1][2][3][4][5]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 impact/splash rated) are mandatory.[1] Safety glasses are insufficient because hexene has low surface tension and splashes easily.[1]
-
Respiratory:
-
Primary Control: All work must occur inside a certified chemical fume hood.[1]
-
Secondary Control: If working outside a hood (e.g., spill response), use a half-face respirator with Organic Vapor (OV) cartridges (Black band).
-
Note: Hexene has a characteristic odor.[1][6][7] If you smell it while wearing a respirator, breakthrough has occurred.[1]
-
C. Body Protection (Static Control)[1]
-
Lab Coat: 100% Cotton or Nomex (Flame Resistant).[1] Avoid synthetic blends (polyester/nylon) which can generate static sparks—a critical risk given the -23°C flash point.[1]
-
Footwear: Closed-toe, leather uppers.[1]
PPE Decision Logic (Visualization)
Figure 1: Decision matrix for selecting glove materials based on exposure risk.[1] Note the strict prohibition of synthetics to prevent static discharge.[1]
Operational Workflow: Handling & Transfer
Safety is not just what you wear; it is how you move.[1]
Phase 1: Pre-Work Setup[1]
-
Static Grounding: trans-2-Hexene has low conductivity.[1] When pouring from metal drums or large containers, bond and ground the containers to prevent static accumulation.[1]
-
Fume Hood Check: Verify face velocity is between 80–120 fpm.
-
Inerting: If high purity is required, flush the receiving vessel with Nitrogen or Argon.[1] Hexene can slowly auto-oxidize to form peroxides over long periods, though less aggressively than ethers.[1]
Phase 2: The Transfer[1]
-
Don PPE: Lab coat (cotton), Goggles, Nitrile gloves.[1]
-
Technique: Pour slowly down the side of the receiving flask to minimize turbulence (which generates static).
-
Cap Immediately: Never leave the bottle open. The vapor pressure is high enough that an open bottle rapidly creates a flammable envelope around your hands.[1]
Phase 3: Post-Work & Disposal[1]
-
Waste Segregation: Dispose of in Non-Halogenated Organic Solvent waste streams.[1]
-
Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste container; this reaction is hypergolic (can ignite spontaneously).[1]
Emergency Response Workflow
Figure 2: Immediate response logic for trans-2-Hexene spills. Speed in removing ignition sources is the priority.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 639661, trans-2-Hexene.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][8]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
